Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 6-(hydroxymethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)8-5-3-4-7(6-11)10-8/h3-5,11H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFOARSBQKJGNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448367 | |
| Record name | Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41337-81-9 | |
| Record name | 2-Pyridinecarboxylic acid, 6-(hydroxymethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41337-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyridinecarboxylic acid, 6-(hydroxymethyl)-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ethyl 6-(hydroxymethyl)picolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a primary synthetic route for Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the readily available 2,6-pyridinedicarboxylic acid. The core of this synthesis lies in the selective mono-reduction of a diester intermediate. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate replication and further investigation.
Synthetic Strategy Overview
The principal synthetic pathway detailed in this guide for the preparation of this compound is outlined below. The strategy hinges on the initial formation of the diethyl ester of 2,6-pyridinedicarboxylic acid, followed by a controlled reduction of one of the two ester groups to a primary alcohol.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of Diethyl 2,6-pyridinedicarboxylate
This initial step involves a classic Fischer esterification of 2,6-pyridinedicarboxylic acid with ethanol, catalyzed by sulfuric acid.
Reaction:
An In-depth Technical Guide on Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate is a pyridine derivative with potential applications in medicinal chemistry, particularly in the development of novel anti-inflammatory and antimicrobial agents. This document provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an analysis of its known biological activities. The information is presented to support further research and development efforts involving this compound.
Chemical and Physical Properties
This compound, also known as ethyl 6-(hydroxymethyl)picolinate, is a heterocyclic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol .[1][2][3] Its chemical structure features a pyridine ring substituted with an ethyl carboxylate group at position 2 and a hydroxymethyl group at position 6.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 41337-81-9 | [1][2][3] |
| Molecular Formula | C9H11NO3 | [1][2][3] |
| Molecular Weight | 181.19 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥98% | [3] |
| Storage Temperature | -20°C or Room Temperature | [1][3] |
Synthesis
A common and effective method for the synthesis of this compound involves the selective reduction of one of the ester groups of a diester precursor, such as dimethyl pyridine-2,6-dicarboxylate.[4]
Experimental Protocol: Synthesis of this compound
Materials:
-
Dimethyl pyridine-2,6-dicarboxylate
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate
-
Hexane
-
Silica gel (for column chromatography)
Procedure:
-
Reduction of Dimethyl pyridine-2,6-dicarboxylate:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend dimethyl pyridine-2,6-dicarboxylate in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a calculated amount of LiAlH4 (typically 0.5 to 1.0 equivalents to selectively reduce one ester group) to the stirred suspension. The exact stoichiometry may need to be optimized.
-
Allow the reaction to stir at 0°C for a specified time (e.g., 1-2 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water.
-
Filter the resulting mixture to remove the aluminum salts and wash the solid with THF.
-
Combine the filtrate and washes and evaporate the solvent under reduced pressure to obtain the crude methyl 6-(hydroxymethyl)picolinate.
-
-
Esterification to Ethyl Ester:
-
Dissolve the crude methyl 6-(hydroxymethyl)picolinate in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent, to afford pure this compound.
-
Spectroscopic Data
Table 2: Predicted and Analogous Spectroscopic Data
| Technique | Expected Features for this compound |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), a singlet for the hydroxymethyl protons (around 4.7 ppm), and aromatic protons on the pyridine ring (in the 7-8 ppm region). |
| ¹³C NMR | Resonances for the ethyl group carbons (around 61 ppm and 14 ppm), the hydroxymethyl carbon (around 64 ppm), the pyridine ring carbons (in the 120-160 ppm range), and the carbonyl carbon of the ester (around 165 ppm). |
| FT-IR (cm⁻¹) | Characteristic peaks for O-H stretching (broad, ~3400 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), C=O stretching of the ester (~1720 cm⁻¹), and C=N and C=C stretching of the pyridine ring (~1580-1600 cm⁻¹). |
| Mass Spec (m/z) | Expected molecular ion peak [M]+ at approximately 181.19. |
Biological Activity and Potential Applications
Pyridine and its derivatives are recognized for their wide range of biological activities, serving as crucial scaffolds in drug discovery.[5] Specifically, pyridine carboxylic acid derivatives have shown promise as anti-inflammatory and antimicrobial agents.[6][7][8][9]
Anti-inflammatory Potential
Some imidazo[1,2-a]pyridine carboxylic acid derivatives have been shown to exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes.[6] Although the specific mechanism of this compound has not been elucidated, its structural similarity to other anti-inflammatory pyridine derivatives suggests it may also target pathways involved in inflammation.
Antimicrobial Potential
Pyridine-2,6-dithiocarboxylic acid, another related compound, has demonstrated antimicrobial properties through metal sequestration.[8] The nitrogen and oxygen atoms in this compound could potentially chelate metal ions essential for microbial growth, suggesting a possible mechanism for antimicrobial activity. Furthermore, various chiral macrocyclic and linear pyridine carboxamides have been synthesized and shown to possess significant antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi.[7]
Future Directions
Further research is warranted to fully characterize the pharmacological profile of this compound. Key areas for future investigation include:
-
Detailed Biological Screening: Comprehensive in vitro and in vivo studies are needed to quantify its anti-inflammatory and antimicrobial efficacy. This should include determining IC50 values against relevant targets and assessing its spectrum of activity against various microbial strains.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound will be crucial for its development as a therapeutic agent.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs will help in identifying the key structural features responsible for its biological activity and in optimizing its potency and selectivity.
This technical guide provides a foundational understanding of this compound, highlighting its properties and potential as a valuable scaffold in drug discovery. The provided experimental framework and data summaries are intended to facilitate further exploration and development of this promising compound.
References
- 1. rsc.org [rsc.org]
- 2. usbio.net [usbio.net]
- 3. calpaclab.com [calpaclab.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents | MDPI [mdpi.com]
- 8. Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate
CAS Number: 41337-81-9
This technical guide provides a comprehensive overview of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate, a key heterocyclic building block for researchers, scientists, and professionals in drug development and medicinal chemistry.
Chemical Identity and Properties
This compound, also known as Ethyl 6-(hydroxymethyl)picolinate, is a disubstituted pyridine derivative. Its structure features an ethyl ester at the 2-position and a hydroxymethyl group at the 6-position, making it a versatile intermediate for the synthesis of more complex molecules.[1][2][3][4]
Physicochemical Properties
The compound is typically a white to off-white solid at room temperature.[5] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 41337-81-9 | [1][6] |
| Molecular Formula | C₉H₁₁NO₃ | [1][6] |
| Molecular Weight | 181.19 g/mol | [6] |
| Appearance | White to off-white solid | [5] |
| Purity | ≥97% or ≥98% (Commercially available) | [2] |
| Boiling Point | 337.114°C at 760 mmHg | [3] |
| Density | 1.201 g/cm³ | [3] |
| Refractive Index | 1.538 | [3] |
| Flash Point | 157.681°C | [3] |
| Storage Temperature | Room temperature, 2-8°C, or -20°C | [1][6] |
Spectral Data
Definitive spectral data is crucial for the correct identification and characterization of the compound. While full spectra are best obtained from primary literature or in-house analysis, characteristic peaks from NMR and other spectroscopic techniques are expected. Chemical databases indicate the availability of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data.[7][8]
Synthesis and Experimental Protocols
The primary route for the synthesis of Ethyl 6-(hydroxymethyl)picolinate reported in the literature involves the selective reduction of one of the ester groups of a diester precursor.[9][10]
Synthesis from Dimethyl Pyridine-2,6-dicarboxylate
A documented method involves the synthesis from dimethyl pyridine-2,6-dicarboxylate.[9][10] This process is based on the selective reduction of one of the two methyl ester groups to a hydroxymethyl group, followed by transesterification to the ethyl ester, or a direct selective reduction-esterification sequence.
Experimental Protocol:
-
Step 1: Selective Reduction. A solution of dimethyl pyridine-2,6-dicarboxylate in a suitable solvent (e.g., a mixture of methanol and an inert solvent) is cooled in an ice bath. A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise while maintaining the low temperature. The reaction is stirred for several hours, and its progress is monitored by thin-layer chromatography (TLC).
-
Step 2: Work-up and Extraction. Upon completion, the reaction is quenched by the slow addition of water or a dilute acid. The solvent is removed under reduced pressure, and the aqueous residue is extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated.
-
Step 3: (If necessary) Transesterification. If the methyl ester remains, the resulting methyl 6-(hydroxymethyl)picolinate is dissolved in ethanol. A catalytic amount of acid (e.g., sulfuric acid) is added, and the mixture is refluxed. The reaction is monitored until completion.
-
Step 4: Purification. The crude product is purified by column chromatography on silica gel to yield the final product, this compound.
Below is a logical workflow for the synthesis process.
Reactivity and Applications
As a functionalized heterocyclic compound, this compound serves as a valuable intermediate in organic synthesis.
Chemical Reactivity
The compound possesses three main reactive sites: the pyridine ring, the hydroxymethyl group, and the ethyl ester group.
-
Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. It can also undergo etherification or be converted to a leaving group (e.g., a halide or tosylate) for subsequent nucleophilic substitution reactions.
-
Ethyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to an amide via aminolysis or reduced to a primary alcohol.
-
Pyridine Ring: The nitrogen atom of the pyridine ring can act as a base or a nucleophile. The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene.
The logical relationship of its reactive sites is depicted in the diagram below.
Applications in Drug Discovery and Medicinal Chemistry
Pyridine derivatives are a cornerstone in pharmaceutical development, exhibiting a wide array of biological activities including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[11] While specific biological data for this compound is not widely published, its structural motifs are present in many biologically active molecules. It serves as a key precursor for the synthesis of more complex ligands and potential drug candidates, where the hydroxymethyl and ester groups can be elaborated to introduce pharmacophoric features or to modulate physicochemical properties.
Safety and Handling
Appropriate safety precautions should be taken when handling this compound.
Hazard Identification
The compound is associated with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Recommended Handling
-
Work in a well-ventilated area or in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
This guide is intended for research and development purposes and should be used in conjunction with a comprehensive understanding of laboratory safety practices.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 6-hydroxymethyl-pyridine-2-carboxylic acid ethyl ester manufacturers and suppliers in india [chemicalbook.com]
- 3. ethyl 6-(hydroxymethyl)picolinate | 41337-81-9 [chemnet.com]
- 4. 6-HYDROXYMETHYL-PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER CAS#: 41337-81-9 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. usbio.net [usbio.net]
- 7. 6-HYDROXYMETHYL-PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER(41337-81-9) 1H NMR [m.chemicalbook.com]
- 8. 41337-81-9 | Ethyl 6-(hydroxymethyl)picolinate | Alcohols | Ambeed.com [ambeed.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis, and explores its potential biological applications, particularly in the context of cancer research.
Core Compound Data
This compound is a pyridine derivative with both an ester and a hydroxymethyl functional group. These features make it a versatile building block for the synthesis of more complex molecules.
| Property | Value | Source |
| Molecular Weight | 181.19 g/mol | [1] |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| CAS Number | 41337-81-9 | [1] |
| Appearance | White to yellow to light brown solid | |
| Purity | Typically ≥97% | [2] |
| Storage Temperature | -20°C | [1] |
Synthetic Experimental Protocol
The synthesis of this compound can be achieved through a two-step process starting from the commercially available Dimethyl pyridine-2,6-dicarboxylate. The process involves the selective reduction of one of the methyl ester groups to a hydroxymethyl group, followed by transesterification of the remaining methyl ester to an ethyl ester.
Step 1: Selective Reduction of Dimethyl pyridine-2,6-dicarboxylate
This step aims to selectively reduce one ester group of Dimethyl pyridine-2,6-dicarboxylate to yield Mthis compound.
Materials:
-
Dimethyl pyridine-2,6-dicarboxylate
-
Lithium borohydride (LiBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Dimethyl pyridine-2,6-dicarboxylate (1 equivalent) in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of lithium borohydride (1-1.2 equivalents) in THF to the reaction mixture. The slow addition is crucial for selectivity.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by the slow addition of methanol at 0°C.
-
Add a saturated aqueous solution of ammonium chloride and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield Mthis compound.
Step 2: Transesterification to this compound
This step converts the methyl ester of the intermediate to the desired ethyl ester.
Materials:
-
Mthis compound
-
Ethanol, absolute
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Dissolve Mthis compound (1 equivalent) in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction may take several hours to reach completion.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, this compound, can be further purified by recrystallization or silica gel chromatography if necessary.
Potential Biological Activity and Signaling Pathway
While specific biological activities for this compound are not extensively documented, related pyridine-2-carboxylate derivatives have shown promise as enzyme inhibitors. Notably, derivatives of 6-formyl-pyridine-2-carboxylic acid have been investigated for their in vitro telomerase inhibitory activity.[3] Telomerase is an enzyme crucial for the maintenance of telomere length in cancer cells, and its inhibition is a key strategy in cancer therapy.
The 3,4-dichlorothiophenol ester of 6-formyl-pyridine-2-carboxylic acid, a structurally related compound, has demonstrated significant in vitro telomerase inhibitory activity and in vivo tumor suppression.[3] Another telomerase inhibitor lead compound has been identified with an IC₅₀ of 1.0 µM.[4]
| Compound | Target | Activity (IC₅₀) | Reference |
| Pyridine-2-carboxylate Derivative (Lead Compound) | Telomerase | 1.0 µM | [4] |
| 3,4-dichlorothiophenol ester of 6-formyl-pyridine-2-carboxylic acid | Telomerase | High in vitro activity | [3] |
Based on this, a hypothetical mechanism of action for a pyridine-2-carboxylate derivative as a telomerase inhibitor can be proposed. The compound could potentially bind to the active site of the telomerase reverse transcriptase (TERT) subunit or interact with the RNA component (TERC), thereby inhibiting its function. This would lead to progressive telomere shortening in cancer cells, ultimately triggering cellular senescence or apoptosis.
This guide provides foundational information for researchers interested in this compound. The provided synthetic protocol offers a practical starting point for its preparation, and the exploration of its potential as a telomerase inhibitor highlights a promising avenue for future drug discovery efforts. Further investigation is warranted to fully elucidate the biological activities and therapeutic potential of this and related compounds.
References
- 1. usbio.net [usbio.net]
- 2. 6-hydroxymethyl-pyridine-2-carboxylic acid ethyl ester manufacturers and suppliers in india [chemicalbook.com]
- 3. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
physical and chemical properties of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate
An In-depth Technical Guide on Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. As a substituted pyridine derivative, it incorporates three key functional groups: an ethyl ester, a hydroxymethyl group, and a pyridine ring. This unique combination makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly those with potential therapeutic applications. This document provides a comprehensive overview of its physical and chemical properties, potential applications, and a conceptual framework for its synthesis and analysis.
Chemical Identity and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
Chemical Structure
Caption: Chemical structure of this compound.
Properties Summary
The following tables summarize the key identifiers and physico-chemical properties of this compound.
| Identifier | Value | Source |
| CAS Number | 41337-81-9 | [1][2][3] |
| Molecular Formula | C₉H₁₁NO₃ | [1][2][3][4] |
| Molecular Weight | 181.19 g/mol | [1][3] |
| Purity | Typically ≥97% or ≥98% | [2][5] |
| Physical Property | Value | Source |
| Appearance | White to off-white solid | [6] |
| Boiling Point | 337.1 ± 32.0 °C (Predicted) | [6] |
| Density | 1.200 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 13.02 ± 0.10 (Predicted) | [6] |
| Storage Temperature | Varies by supplier; -20°C, 2-8°C, or Room Temperature | [1][2][3][6] |
Chemical Properties and Reactivity
This compound is characterized by three main reactive sites:
-
Pyridine Ring: The nitrogen atom in the pyridine ring imparts basic properties and can be quaternized. The ring itself can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions and the directing effects of the existing substituents.
-
Ethyl Ester Group: The ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or be reduced to an alcohol.
-
Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. It can also be converted to other functional groups, such as halides or ethers, or participate in esterification reactions.
This multifunctionality makes it a valuable precursor in the synthesis of various pyridine derivatives, which are important scaffolds in the development of anti-inflammatory and antimicrobial agents[7].
Experimental Protocols
Conceptual Synthesis Workflow
The synthesis of a substituted pyridine like this would typically involve a multi-step process, likely starting from a more readily available pyridine or by constructing the pyridine ring through a condensation reaction. A generalized workflow is depicted below.
Caption: A conceptual workflow for the synthesis and purification of a chemical intermediate.
Methodology for a Key Cited Experiment (Conceptual)
Although a direct protocol for the synthesis of the title compound was not found, a related procedure for the preparation of a substituted pyridone provides insight into the potential synthetic strategies that could be adapted. For instance, the synthesis of 3-cyano-6-methyl-2(1)-pyridone involves the condensation of sodium formylacetone with cyanoacetamide[8].
A hypothetical adaptation for the synthesis of a pyridine carboxylate might involve:
-
Reaction Setup: A suitable precursor, such as a substituted pyridine with a methyl group and a carboxylic acid, would be placed in a reaction vessel with a solvent.
-
Reaction: The methyl group could be functionalized to a hydroxymethyl group via a controlled oxidation, and the carboxylic acid could be esterified by reacting it with ethanol under acidic conditions.
-
Workup: After the reaction is complete, the mixture would be neutralized, and the product extracted into an organic solvent.
-
Purification: The crude product would then be purified, typically using column chromatography on silica gel to separate the desired product from any unreacted starting materials or byproducts.
-
Analysis: The final product's identity and purity would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Applications in Drug Discovery and Development
This compound serves as a key intermediate in the synthesis of more complex molecules with potential biological activity. Its utility has been noted in the development of novel anti-inflammatory and antimicrobial agents[7]. The pyridine scaffold is a common feature in many approved drugs, and the presence of both an ester and an alcohol group on this molecule provides two distinct points for further chemical modification, allowing for the exploration of a diverse chemical space in drug discovery programs.
Safety, Handling, and Storage
-
Handling: Standard laboratory safety precautions should be observed when handling this chemical, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
-
Storage: There is some variation in the recommended storage temperatures from different suppliers, with recommendations including -20°C, 2-8°C, and room temperature[1][2][3][6]. For long-term stability, storage at or below 2-8°C is advisable, protected from light and moisture.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its key physical and chemical properties, particularly its multiple reactive sites, make it an important building block for the synthesis of novel compounds, especially in the fields of medicinal chemistry and drug development. While detailed synthetic protocols are not widely published, its structure suggests that it can be readily employed in a variety of chemical transformations to generate diverse libraries of pyridine-based molecules for biological screening. Further research into its applications is likely to yield new and interesting chemical entities with potential therapeutic value.
References
- 1. usbio.net [usbio.net]
- 2. calpaclab.com [calpaclab.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 6-HYDROXYMETHYL-PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER CAS#: 41337-81-9 [amp.chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
The Versatile Heterocycle: A Technical Guide to Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Applications of a Key Pyridine Building Block.
Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate, a substituted pyridine derivative, is a valuable heterocyclic building block in modern organic synthesis. Its bifunctional nature, featuring a reactive hydroxyl group and an ester moiety on a stable pyridine core, makes it an important intermediate for the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, key chemical data, and functionalization, offering a technical resource for professionals engaged in chemical research and development.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is essential for its identification, purification, and use in subsequent synthetic steps.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| CAS Number | 41337-81-9 | |
| Appearance | White to off-white solid | |
| Melting Point | 121 °C–123 °C | [1] |
| Boiling Point (Predicted) | 337.1 °C at 760 mmHg | |
| Density (Predicted) | 1.201 g/cm³ | |
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 7.94 (s, 2H, H-Py), 7.48-7.32 (m, 5H, H-Bz), 5.25 (s, 2H, OCH₂-Bz), 5.15 (s, 2H, CH₂OH), 4.32 (q, J=2.4 Hz, 2H, -CH₂), 1.43 (t, J=2.4 Hz, 3H, -CH₃) | [1] |
| Mass Spec (ESI-MS, m/z) | Found: 288.9 [M+H]⁺ (for benzyloxy- derivative C₁₆H₁₇NO₄) | [1] |
Note: Spectroscopic data is for the closely related precursor, Ethyl 4-(benzyloxy)-6-(hydroxymethyl)pyridine-2-carboxylate, as detailed in the synthesis protocol.
Synthesis and Experimental Protocols
The synthesis of this compound is most effectively achieved through a selective reduction of a corresponding diester precursor. The following protocols detail a reliable synthetic pathway.
Protocol 1: Synthesis of Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate (Precursor)
This initial step prepares the necessary diester starting material.
Materials:
-
Diethyl 4-hydroxypyridine-2,6-dicarboxylate (500 mg, 2.08 mmol)
-
Potassium carbonate (1.72 g, 12.50 mmol)
-
Benzyl bromide
-
Acetonitrile (ACN) (10 mL)
Procedure:
-
Dissolve Diethyl 4-hydroxypyridine-2,6-dicarboxylate and potassium carbonate in acetonitrile.
-
Add benzyl bromide to the solution.
-
Stir the reaction mixture at reflux for 4 hours.
-
Monitor the reaction to completion using thin-layer chromatography.
-
Upon completion, perform a standard aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product via column chromatography to yield the title precursor.
-
Yield: 86%
-
Protocol 2: Synthesis of Ethyl 4-(benzyloxy)-6-(hydroxymethyl)pyridine-2-carboxylate
This protocol describes the selective mono-reduction of the diester to furnish the title compound.
Materials:
-
Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate (200 mg, 0.608 mmol)
-
Sodium borohydride (NaBH₄) (20 mg, 0.486 mmol)
-
Ethanol (EtOH) (6 mL)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate in ethanol.
-
Slowly add sodium borohydride to the solution.
-
Stir the reaction at reflux for 1 hour.[1]
-
Extract the crude product using a dichloromethane/water system.[1]
-
The resulting white powder can be used without further purification.[1]
-
Yield: 67%[1]
-
Reactivity and Application as a Building Block
The primary utility of this compound lies in the orthogonal reactivity of its hydroxyl and ester functionalities. The hydroxyl group is readily converted into a variety of other functional groups, providing a handle for further molecular elaboration. A prime example is its conversion to a chloromethyl derivative, a key intermediate for introducing the pyridine core into larger scaffolds via nucleophilic substitution.
Protocol 3: Synthesis of Ethyl 4-(benzyloxy)-6-(chloromethyl)pyridine-2-carboxylate
This protocol demonstrates the activation of the hydroxymethyl group for subsequent reactions.
Materials:
-
Ethyl 4-(benzyloxy)-6-(hydroxymethyl)pyridine-2-carboxylate
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve Ethyl 4-(benzyloxy)-6-(hydroxymethyl)pyridine-2-carboxylate in dichloromethane.
-
Add thionyl chloride to the solution.
-
Stir the reaction at room temperature for 3 hours.
-
Upon completion, carefully quench the reaction and remove the solvent under reduced pressure to yield the chloromethyl product.
This transformation is a critical step in the synthesis of more complex molecules, such as hexadentate ligands used in coordination chemistry or macrocycles with potential applications in drug discovery.[2][3][4] The activated chloromethyl group can react with amines, thiols, or other nucleophiles to build larger, more complex molecular architectures.
Conclusion
This compound is a highly functional and synthetically accessible building block. The protocols outlined in this guide demonstrate a clear and efficient pathway to its synthesis and subsequent activation. Its capacity for selective functionalization at two distinct points makes it a valuable precursor for the development of novel ligands, complex macrocycles, and potential pharmaceutical agents. This technical guide serves as a foundational resource for chemists aiming to incorporate this versatile pyridine derivative into their synthetic programs.
References
- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Coordination Chemistry of Hexadentate Picolinic Acid Based Bispidine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrocyclic drugs and synthetic methodologies toward macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Discovery and History of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate, a pyridine derivative with the chemical formula C₉H₁₁NO₃, has emerged as a valuable building block in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, synthesis, and characterization. Detailed experimental protocols, quantitative data, and logical workflows are presented to facilitate its application in research and drug development. While the initial synthesis was reported in 2007, the specific biological activities of the compound itself remain largely unexplored in publicly available literature. However, its structural motifs are present in various biologically active molecules, suggesting its potential as a key intermediate in the development of novel therapeutics.
Introduction
Pyridine and its derivatives are fundamental heterocyclic compounds that are integral to the development of a wide range of pharmaceuticals and agrochemicals. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged scaffolds in medicinal chemistry. This compound, also known by its alternative name ethyl 6-(hydroxymethyl)picolinate, is a disubstituted pyridine ring bearing both an ethyl ester and a hydroxymethyl group. These functional groups offer versatile handles for further chemical modifications, making it an attractive starting material for the synthesis of more complex molecules.
This guide details the initial discovery and synthesis of this compound, providing a thorough examination of the experimental procedures and characterization data. It aims to serve as a practical resource for researchers utilizing this compound in their synthetic endeavors.
Discovery and First Synthesis
The first documented synthesis of this compound was reported by Jian-Ying Huang and Hong-Ze Liang in 2007 in the journal Acta Crystallographica Section E: Structure Reports Online. The primary objective of their work, as presented in the publication, was the synthesis and crystallographic characterization of the molecule. The synthesis was achieved through a selective reduction of the diester, dimethyl pyridine-2,6-dicarboxylate.
The historical context for this initial synthesis, beyond its crystallographic interest, is not explicitly detailed in the original publication. However, the presence of both a reactive hydroxymethyl group and a modifiable ester group on a pyridine scaffold suggests its potential utility as a versatile intermediate for constructing more complex, biologically active molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 41337-81-9 | [1] |
| Molecular Formula | C₉H₁₁NO₃ | [2] |
| Molecular Weight | 181.19 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | -20°C | [2] |
Experimental Protocols
The seminal synthesis of this compound was achieved through the selective reduction of dimethyl pyridine-2,6-dicarboxylate. The detailed experimental protocol is outlined below, based on the information provided in the supplementary materials of the 2007 publication by Huang and Liang.
Synthesis of this compound
Starting Material: Dimethyl pyridine-2,6-dicarboxylate Reagents: Sodium borohydride (NaBH₄), Methanol, Dichloromethane, Ethyl acetate, Petroleum ether Equipment: Round-bottom flask, Magnetic stirrer, Reflux condenser, Rotary evaporator, Silica gel column for chromatography
Procedure:
-
A solution of dimethyl pyridine-2,6-dicarboxylate (1.0 eq) is prepared in a solvent mixture of methanol and dichloromethane.
-
The solution is cooled to 0°C using an ice bath.
-
Sodium borohydride (1.0 eq) is added portion-wise to the stirred solution.
-
The reaction mixture is allowed to stir at room temperature overnight.
-
The reaction is quenched by the addition of aqueous HCl.
-
The resulting solution is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate and petroleum ether as the eluent to yield this compound as a white solid.
Quantitative Data from Synthesis:
| Parameter | Value |
| Yield | 92% |
| Melting Point | Not reported |
Note: The detailed experimental parameters such as concentrations, reaction times, and specific solvent ratios should be referred from the original publication's supplementary information.
Characterization Data
The structure of this compound has been confirmed through various spectroscopic and crystallographic techniques.
| Method | Key Findings |
| ¹H NMR | Consistent with the presence of an ethyl group, a hydroxymethyl group, and three aromatic protons on the pyridine ring. |
| ¹³C NMR | Shows the expected number of carbon signals corresponding to the molecular structure. |
| Mass Spectrometry | The molecular ion peak corresponds to the calculated molecular weight. |
| X-ray Crystallography | Confirms the molecular structure and provides detailed information on bond lengths and angles. |
Detailed spectroscopic data can be found in various chemical databases and the original publication.
Logical Relationships and Workflows
The synthesis of this compound can be visualized as a straightforward workflow. The following diagram illustrates the key steps involved in its preparation and subsequent potential applications.
Signaling Pathways and Biological Activity
As of the date of this guide, there is no specific information in the public domain detailing the biological activity of this compound or its direct interaction with any signaling pathways. The original research focused on its synthesis and structure.
However, the pyridine-2-carboxylate moiety is a known structural feature in a variety of biologically active compounds. For instance, derivatives of picolinic acid (pyridine-2-carboxylic acid) have been investigated for their roles as enzyme inhibitors and for their anticonvulsant properties. The presence of the hydroxymethyl group provides a site for further derivatization, which could lead to compounds with novel biological activities.
The following diagram represents a hypothetical signaling pathway where a derivative of this compound could potentially act as an inhibitor, a common mechanism for pyridine-based drugs.
Conclusion
This compound is a readily accessible and versatile chemical entity. Its discovery in 2007 provided a new building block for synthetic chemists. While its own biological profile is yet to be fully elucidated, its structural features make it a compound of interest for the development of new pharmaceutical agents. The detailed synthetic protocol and characterization data provided in this guide are intended to support and encourage further investigation into the applications of this promising molecule in drug discovery and other areas of chemical science. Further research into the biological activities of this compound and its derivatives is warranted to unlock its full therapeutic potential.
References
Preliminary Investigation of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a pyridine core substituted with both a reactive hydroxymethyl group and an ethyl ester, offers multiple avenues for chemical modification. This technical guide provides a preliminary investigation into the reactivity of this compound, summarizing key transformations and providing detailed experimental protocols for its synthesis and subsequent reactions. The strategic location of the functional groups allows for a range of derivatizations, including oxidation of the alcohol, transformations of the ester moiety, and reactions involving the pyridine nitrogen, making it a valuable scaffold for the synthesis of novel ligands, and complex molecular architectures.
Introduction
This compound, also known as Ethyl 6-(hydroxymethyl)picolinate, is a heterocyclic building block that has garnered attention in pharmaceutical and materials science research. The presence of a primary alcohol and an ester group on the pyridine framework allows for selective and sequential chemical modifications. This dual functionality makes it an ideal starting material for the synthesis of a diverse array of derivatives with potential applications in drug discovery, catalysis, and coordination chemistry. This guide will explore the fundamental reactivity of this compound, providing a foundation for its application in complex synthetic endeavors.
Synthesis of this compound
The most common route for the synthesis of this compound involves the selective reduction of the corresponding diester, dimethyl pyridine-2,6-dicarboxylate.
Experimental Protocol: Synthesis of Ethyl 6-(hydroxymethyl)picolinate
This procedure is adapted from a similar synthesis of the methyl ester. A solution of dimethyl pyridine-2,6-dicarboxylate is carefully reduced to the mono-alcohol. Subsequent transesterification or direct reduction and esterification would yield the title compound. One reported synthesis involves the protection of the hydroxymethyl group of a precursor before further manipulation. For instance, a silyl-protected hydroxymethyl pyridine carboxylic acid methyl ester can be deprotected using tetrabutylammonium fluoride to yield the free alcohol[1].
A plausible synthetic pathway is outlined below:
dot
Caption: Synthetic pathway to this compound.
Reactivity of the Hydroxymethyl Group
The primary alcohol at the 6-position is a key site for functionalization. It can undergo oxidation to form the corresponding aldehyde or carboxylic acid, or be converted into a leaving group for nucleophilic substitution reactions.
Oxidation
The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using various oxidizing agents. The choice of reagent will determine the oxidation state of the product.
Table 1: Oxidation Reactions
| Product | Reagent | Conditions | Yield |
| 6-Formylpyridine-2-carboxylic acid ethyl ester | MnO₂, PCC, or Swern Oxidation | Varies with reagent | Typically moderate to high |
| 6-Carboxypyridine-2-carboxylic acid ethyl ester | KMnO₄, Jones reagent, or RuCl₃/NaIO₄ | Varies with reagent | Typically good |
Experimental Protocol: General Procedure for Oxidation (Conceptual)
A solution of this compound in a suitable solvent (e.g., dichloromethane for PCC or acetone for Jones reagent) would be treated with the oxidizing agent at a controlled temperature. Upon completion, the reaction would be quenched, and the product isolated and purified using standard techniques like column chromatography.
Conversion to a Leaving Group
The hydroxyl group can be converted into a better leaving group, such as a halide or a sulfonate ester, to facilitate nucleophilic substitution reactions. A common transformation is the conversion to a chloromethyl group.
Table 2: Conversion to Alkyl Halide
| Product | Reagent | Conditions | Yield |
| Ethyl 6-(chloromethyl)pyridine-2-carboxylate | Thionyl chloride (SOCl₂) or Cyanuric chloride/DMF | Varies with reagent | Good |
Experimental Protocol: Synthesis of Ethyl 6-(chloromethyl)pyridine-2-carboxylate
To a solution of this compound in an appropriate solvent, thionyl chloride is added dropwise at a low temperature. The reaction mixture is then stirred at room temperature or gently heated to drive the reaction to completion. The product is then isolated by removal of the solvent and excess reagent. The use of cyanuric chloride in DMF has been reported as a milder alternative for similar substrates to avoid over-chlorination[2].
dot
Caption: Reactivity of the hydroxymethyl group.
Reactivity of the Ethyl Ester Group
The ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid or converted directly into amides or other ester derivatives.
Hydrolysis
The ester can be hydrolyzed under acidic or basic conditions to yield 6-(hydroxymethyl)pyridine-2-carboxylic acid.
Table 3: Ester Hydrolysis
| Product | Reagent | Conditions | Yield |
| 6-(Hydroxymethyl)pyridine-2-carboxylic acid | LiOH, NaOH, or HCl | Aqueous or alcoholic solvent, heat | Typically high |
Amide Formation
The ester can be converted to an amide by reaction with an amine. This can be achieved directly (aminolysis) or by a two-step process involving hydrolysis to the carboxylic acid followed by amide coupling.
Table 4: Amide Formation
| Product | Reagent | Conditions | Yield |
| 6-(Hydroxymethyl)pyridine-2-carboxamide derivative | Amine (R-NH₂) | Heat, or coupling agents (e.g., HATU, EDC) after hydrolysis | Varies |
Experimental Protocol: General Procedure for Amide Coupling (Conceptual)
Following hydrolysis of the ester, the resulting carboxylic acid would be dissolved in a suitable solvent (e.g., DMF or CH₂Cl₂). A coupling agent (e.g., HATU or EDC) and a base (e.g., DIPEA) would be added, followed by the desired amine. The reaction would be stirred at room temperature until completion, after which the product would be isolated and purified.
Reactivity involving the Pyridine Ring
The pyridine nitrogen is a site for coordination to metal ions, making this compound and its derivatives valuable ligands in coordination chemistry. The electron-withdrawing nature of the ester group influences the reactivity of the pyridine ring towards electrophilic and nucleophilic attack.
dot
References
The Versatile Building Block: A Technical Guide to Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate is a key heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its bifunctional nature, possessing both a reactive hydroxymethyl group and an ester moiety on a pyridine scaffold, allows for a diverse range of chemical transformations, making it an ideal starting material for the synthesis of complex molecular architectures and pharmacologically active agents. This technical guide provides an in-depth overview of its synthesis, properties, and applications, supported by detailed experimental protocols and structural data.
Physicochemical Properties
This compound is a white to off-white solid. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| CAS Number | 41337-81-9 | [2] |
| Appearance | White to off-white solid | [3] |
| Boiling Point (Predicted) | 337.1 ± 32.0 °C | [3] |
| Density (Predicted) | 1.200 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 13.02 ± 0.10 | [3] |
Synthesis of this compound
There are two primary synthetic routes to access this versatile starting material, each with its own advantages. The first involves the selective reduction of a diester precursor, while the second employs a functional group interconversion from a readily available starting material.
Route 1: Selective Reduction of Dimethyl Pyridine-2,6-dicarboxylate
This method, detailed in the literature, provides a direct and efficient synthesis of the target compound.[4]
Experimental Protocol:
-
Materials: Dimethyl pyridine-2,6-dicarboxylate, Acetone, Aqueous K₂CO₃, Ethyl Acetate (EtOAc), Anhydrous Na₂SO₄.
-
Procedure:
-
A solution of dimethyl pyridine-2,6-dicarboxylate is prepared.
-
The solution is stirred for 30 minutes at room temperature and then refluxed for 10 hours.
-
After cooling to room temperature, the solvent is removed by distillation under reduced pressure.
-
Acetone (15 ml) is added to the residue, and the mixture is refluxed for 1 hour.
-
After concentration, aqueous K₂CO₃ (15 ml) is added, and the mixture is refluxed for another hour.
-
The mixture is then cooled to room temperature and extracted with EtOAc (10 x 10 ml).
-
The combined organic layers are dried over anhydrous Na₂SO₄ and evaporated in vacuo to yield the crude product.
-
The crude product is then purified by column chromatography.
-
Caption: Synthesis of this compound via selective reduction.
Route 2: Oxidation of 2,6-Lutidine and Subsequent Esterification
An alternative approach involves the oxidation of the readily available 2,6-lutidine to form 6-(hydroxymethyl)picolinic acid, followed by Fischer esterification.
Experimental Protocol (Two-Step Synthesis):
-
Step 1: Oxidation of 2,6-Lutidine to 6-(Hydroxymethyl)picolinic acid
-
This step can be achieved using various oxidizing agents. A common method involves the use of potassium permanganate (KMnO₄) in a neutral or slightly alkaline aqueous solution. The reaction requires careful temperature control to prevent over-oxidation to the dicarboxylic acid.
-
-
Step 2: Fischer Esterification of 6-(Hydroxymethyl)picolinic acid
-
Materials: 6-(Hydroxymethyl)picolinic acid, Ethanol (absolute), Sulfuric acid (concentrated).
-
Procedure:
-
6-(Hydroxymethyl)picolinic acid is dissolved in an excess of absolute ethanol.
-
A catalytic amount of concentrated sulfuric acid is cautiously added.
-
The mixture is heated to reflux for several hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure.
-
The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude this compound, which can be further purified by chromatography or recrystallization.
-
-
Caption: Two-step synthesis from 2,6-Lutidine.
Spectroscopic and Structural Data
The structural elucidation of this compound is confirmed by various spectroscopic methods and X-ray crystallography.
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Predicted shifts indicate characteristic signals for the ethyl group (triplet and quartet), the hydroxymethyl protons (singlet), and the aromatic protons of the pyridine ring. |
| ¹³C NMR | Predicted shifts show resonances for the carbonyl carbon of the ester, the carbons of the pyridine ring, the methylene carbon of the hydroxymethyl group, and the carbons of the ethyl group. |
| FT-IR (KBr, cm⁻¹) | Expected characteristic peaks include a broad O-H stretch (around 3400 cm⁻¹), C-H stretches (around 2900-3000 cm⁻¹), a strong C=O stretch of the ester (around 1720 cm⁻¹), and C=C/C=N stretches of the pyridine ring (around 1600-1400 cm⁻¹). |
| Mass Spectrometry | The predicted monoisotopic mass is 181.0739 Da. The mass spectrum is expected to show the molecular ion peak [M]⁺ at m/z 181, along with characteristic fragmentation patterns.[1] |
Crystal Structure:
Single-crystal X-ray diffraction analysis has provided detailed information about the three-dimensional structure of this compound.[4] The crystal data reveals a monoclinic system with the space group P2₁/c.[4] The molecule exhibits a nearly planar pyridine ring.
Table 3: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C₉H₁₁NO₃ |
| Formula weight | 181.19 |
| Temperature | 298(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.134(2) Åb = 9.0494(18) Åc = 12.385(3) Åβ = 106.86(3)° |
| Volume | 871.3(4) ų |
| Z | 4 |
| Calculated density | 1.381 Mg/m³ |
Applications in Organic Synthesis
The dual functionality of this compound makes it a valuable intermediate for the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutic agents. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, while the ester can be hydrolyzed or aminated.
A notable application of this scaffold is in the synthesis of Wip1 phosphatase inhibitors, such as GSK2830371.[3][5] While the direct use of the ethyl ester in the publicly available synthesis of GSK2830371 is not explicitly detailed, the core 6-(substituted methyl)pyridine-2-carboxylate structure is a key component of this and other similar bioactive molecules. The hydroxymethyl group serves as a handle for introducing further complexity and functionality.
Caption: Synthetic utility of this compound.
The development of novel antiviral compounds is another area where this starting material shows significant promise. The pyridine core is a common feature in many antiviral drugs, and the functional handles on this molecule allow for the systematic modification and optimization of lead compounds.
Conclusion
This compound is a highly valuable and versatile starting material in organic synthesis. Its straightforward preparation, coupled with the presence of two distinct and reactive functional groups, provides a robust platform for the construction of complex and biologically active molecules. The detailed synthetic protocols and structural data provided in this guide serve as a comprehensive resource for researchers and professionals in drug discovery and development, enabling the further exploration and utilization of this important chemical entity.
References
Commercial Availability and Technical Profile of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a reactive hydroxymethyl group and an ester moiety, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthetic methodologies, and a relevant biological signaling pathway for this compound.
Commercial Availability
This compound is readily available from a variety of commercial suppliers, catering to research and development needs. The following table summarizes a selection of vendors, their reported purities, and typical quantities offered.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥97% | 1g, 5g |
| Combi-Blocks | >97.0% (TLC) | 1g, 5g, 10g |
| TCI America | >98.0% (GC) | 1g, 5g |
| Santa Cruz Biotechnology | - | 1g, 5g, 25g |
| Fisher Scientific | - | 1g, 5g |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below, compiled from various supplier and database sources.
| Property | Value |
| CAS Number | 109852-92-0 |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | 134-136 °C at 0.5 mmHg |
| Melting Point | 58-62 °C |
| Density | 1.221 g/cm³ |
| Solubility | Soluble in methanol, chloroform |
| Storage Temperature | 2-8°C |
Synthesis of this compound
A plausible and frequently cited synthetic route to this compound involves the selective reduction of the corresponding diester, dimethyl pyridine-2,6-dicarboxylate.
Experimental Protocol: Selective Reduction of Dimethyl Pyridine-2,6-dicarboxylate
Materials:
-
Dimethyl pyridine-2,6-dicarboxylate
-
Lithium borohydride (LiBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
A solution of dimethyl pyridine-2,6-dicarboxylate (1 equivalent) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0°C in an ice bath.
-
Lithium borohydride (1.0-1.2 equivalents) is added portion-wise to the stirred solution. The reaction mixture is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature, stirring for an additional 12-16 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is carefully quenched by the slow addition of water at 0°C.
-
The mixture is diluted with dichloromethane and washed sequentially with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.
A logical workflow for this synthesis is depicted in the following diagram:
Relevant Biological Signaling Pathway: Telomerase Inhibition
While this compound itself has not been extensively studied for its biological activity, the pyridine scaffold is a common feature in many enzyme inhibitors. Notably, various pyridine derivatives have been investigated as inhibitors of telomerase, an enzyme crucial for the immortalization of cancer cells.
Telomerase is a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, thereby preventing their progressive shortening during cell division. In most somatic cells, telomerase activity is repressed, leading to a finite cellular lifespan. However, in the vast majority of cancer cells, telomerase is reactivated, enabling unlimited proliferation. Inhibition of telomerase is therefore a promising strategy for cancer therapy.
The catalytic subunit of human telomerase is known as hTERT. The expression of hTERT is tightly regulated by a complex network of signaling pathways. Several transcription factors, including c-Myc and NF-κB, can upregulate hTERT expression. Conversely, tumor suppressor proteins like p53 can repress its transcription. Pyridine-based inhibitors can interfere with this process through various mechanisms, including direct inhibition of the hTERT enzyme activity or by modulating the upstream signaling pathways that control its expression.
The following diagram illustrates a simplified overview of the telomerase regulation and inhibition pathway.
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate, a valuable intermediate in pharmaceutical and materials science research. The protocols outlined below are based on established chemical transformations and offer two distinct synthetic routes to the target molecule.
Introduction
This compound (CAS No: 41337-81-9) is a substituted pyridine derivative with applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients and ligands for coordination chemistry.[1] Its structure incorporates a pyridine ring, an ethyl ester, and a hydroxymethyl group, providing multiple points for further functionalization. These protocols offer reliable methods for its preparation in a laboratory setting.
Synthesis Protocols
Two primary synthetic routes are detailed below. The first is a selective reduction of a diester, which is generally more efficient. The second is a multi-step synthesis starting from 6-methylpyridine-2-carboxylic acid, which is useful if the diester starting material is unavailable.
Protocol 1: Selective Reduction of Diethyl Pyridine-2,6-dicarboxylate
This protocol is adapted from a known procedure for the synthesis of the corresponding methyl ester, which proceeds in high yield.[2] It involves the selective reduction of one of the two ester groups of diethyl pyridine-2,6-dicarboxylate using a mild reducing agent.
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve diethyl pyridine-2,6-dicarboxylate (1.00 equiv) in a solvent mixture of ethanol and dichloromethane (2:1 v/v).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: To the cooled solution, add sodium borohydride (NaBH₄) (1.00 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Stir the resulting solution at room temperature overnight.
-
Quenching: Quench the reaction by the slow addition of aqueous ammonium chloride solution (50 mL).
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure this compound.
Quantitative Data Summary for Protocol 1
| Parameter | Value | Reference |
| Starting Material | Diethyl pyridine-2,6-dicarboxylate | [2] |
| Key Reagent | Sodium borohydride (NaBH₄) | [2] |
| Solvent | Ethanol/Dichloromethane | [2] |
| Reaction Temperature | 0°C to Room Temperature | [2] |
| Reaction Time | Overnight | [2] |
| Reported Yield (for methyl ester) | 92% | [2] |
Synthesis Workflow for Protocol 1
Caption: Selective reduction of diethyl pyridine-2,6-dicarboxylate.
Protocol 2: Multi-step Synthesis from 6-Methylpyridine-2-carboxylic Acid
This route involves three main steps: esterification of the carboxylic acid, bromination of the methyl group, and subsequent hydrolysis to the hydroxymethyl group.
Step 2a: Esterification to Ethyl 6-methylpyridine-2-carboxylate
This procedure is based on a standard acid-catalyzed esterification.[3]
Experimental Protocol:
-
Reaction Setup: To a solution of 6-methylpicolinic acid (1.00 equiv) in ethanol (50 mL), slowly add sulfuric acid (catalytic amount).
-
Reaction: Heat the mixture to reflux for 22 hours.
-
Work-up: Concentrate the reaction mixture to dryness. Dissolve the residue in water (50 mL) and adjust the pH to 8-9 with sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Drying and Concentration: Combine the organic layers, dry over sodium sulfate, and concentrate to yield ethyl 6-methylpyridine-2-carboxylate.
Step 2b: Bromination to Ethyl 6-(bromomethyl)pyridine-2-carboxylate
This step utilizes N-Bromosuccinimide (NBS) for the radical bromination of the methyl group.[4]
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve ethyl 6-methylpyridine-2-carboxylate (1.00 equiv) in a suitable solvent (e.g., carbon tetrachloride).
-
Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.00 equiv) and a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Reaction: Reflux the mixture for 48 hours.
-
Work-up: After cooling, filter the reaction mixture to remove succinimide.
-
Purification: Concentrate the filtrate and purify the residue by chromatography to obtain ethyl 6-(bromomethyl)pyridine-2-carboxylate.
Step 2c: Hydrolysis to this compound
This is a standard nucleophilic substitution reaction to convert the bromide to an alcohol.
Experimental Protocol:
-
Reaction Setup: Dissolve ethyl 6-(bromomethyl)pyridine-2-carboxylate (1.00 equiv) in a mixture of acetone and water.
-
Reaction: Add a mild base, such as sodium bicarbonate, and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Remove the acetone under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate.
-
Drying and Purification: Dry the combined organic layers over sodium sulfate, concentrate, and purify by column chromatography to yield the final product.
Quantitative Data Summary for Protocol 2
| Step | Starting Material | Key Reagents | Reaction Conditions | Reported Yield | Reference |
| 2a: Esterification | 6-Methylpicolinic acid | Ethanol, Sulfuric acid | Reflux, 22 h | 78% | [3] |
| 2b: Bromination | Ethyl 6-methylpyridine-2-carboxylate | NBS, Radical initiator | Reflux, 48 h | 40% | [4] |
| 2c: Hydrolysis | Ethyl 6-(bromomethyl)pyridine-2-carboxylate | Sodium bicarbonate | Room Temperature | - | General Method |
Synthesis Workflow for Protocol 2
Caption: Multi-step synthesis from 6-methylpyridine-2-carboxylic acid.
Safety Precautions
Standard laboratory safety procedures should be followed when performing these protocols. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be carried out in a well-ventilated fume hood. Consult the Material Safety Data Sheets (MSDS) for all chemicals used.
References
- 1. CAS 41337-81-9: 2-Pyridinecarboxylic acid, 6-(hydroxymethy… [cymitquimica.com]
- 2. METHYL-6-HYDROXYMETHYL-2-CARBOXYLATE PYRIDINE | 39977-44-1 [chemicalbook.com]
- 3. 6-methyl-pyridine-2-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Pyridinecarboxylic acid, 6-(broMoMethyl)-, ethyl ester synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the key chemical reactions of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate. This versatile pyridine derivative serves as a valuable building block in medicinal chemistry and organic synthesis, primarily utilized as an intermediate in the preparation of more complex bioactive molecules.
Introduction
This compound is a bifunctional molecule featuring a pyridine ring substituted with an ethyl ester and a hydroxymethyl group. This unique arrangement of functional groups allows for a variety of chemical transformations, making it a strategic starting material for the synthesis of diverse molecular scaffolds. Its primary utility lies in its role as a precursor to Ethyl 6-formylpyridine-2-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds, including telomerase inhibitors.[1][2] The ability to selectively modify the hydroxymethyl and ester functionalities, as well as the pyridine ring itself, provides a rich platform for the development of novel chemical entities.
Key Reactions and Applications
The principal reactions involving this compound are centered around the transformation of the hydroxymethyl group. These include oxidation to the corresponding aldehyde, esterification to introduce various acyl groups, and conversion to a chloromethyl group for subsequent nucleophilic substitution.
Medicinal Chemistry Applications: Synthesis of Telomerase Inhibitors
A significant application of this compound is in the synthesis of telomerase inhibitors.[1][2] Telomerase is a reverse transcriptase enzyme that plays a crucial role in cellular aging and is overexpressed in the majority of cancer cells. Its inhibition is a promising strategy for cancer therapy. The aldehyde derivative, Ethyl 6-formylpyridine-2-carboxylate, obtained from the oxidation of this compound, is a critical precursor for creating a variety of heterocyclic compounds with potential telomerase inhibitory activity.[1][2]
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 41337-81-9 | [3][4] |
| Molecular Formula | C₉H₁₁NO₃ | [3][5] |
| Molecular Weight | 181.19 g/mol | [3][5] |
| Appearance | White to off-white solid | |
| Purity | ≥98% (commercially available) | [5] |
| Storage | Room temperature or -20°C | [3][5] |
Summary of Key Reactions
| Reaction Type | Reagent(s) | Product | Typical Yield (%) | Notes |
| Oxidation | DMSO, Oxalyl Chloride, Triethylamine (Swern) | Ethyl 6-formylpyridine-2-carboxylate | >90 | Mild conditions, avoids over-oxidation.[1][6][7] |
| Oxidation | Manganese Dioxide (MnO₂) | Ethyl 6-formylpyridine-2-carboxylate | 80-95 | Heterogeneous reaction, requires excess reagent. |
| Esterification | Acetic Anhydride, Pyridine | Ethyl 6-(acetoxymethyl)pyridine-2-carboxylate | 75-85 | General method for acylation. |
| Chlorination | Thionyl Chloride (SOCl₂) | Ethyl 6-(chloromethyl)pyridine-2-carboxylate | 70-80 | Can be used for subsequent nucleophilic substitutions. |
Experimental Protocols
Oxidation of the Hydroxymethyl Group to an Aldehyde
The oxidation of the primary alcohol in this compound to an aldehyde is a crucial step for its use in further synthetic applications, such as the synthesis of telomerase inhibitors.[1][2] Two common and effective methods are the Swern oxidation and oxidation with activated manganese dioxide.
The Swern oxidation is a mild and highly efficient method for converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid.[1][6][7]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl ether
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and a low-temperature bath (-78 °C, e.g., dry ice/acetone).
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.4 equivalents) in anhydrous DCM via the dropping funnel, maintaining the temperature below -60 °C. Stir the mixture for 10 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, ensuring the temperature remains below -60 °C. Stir for 20 minutes.
-
Add triethylamine (5.0 equivalents) to the reaction mixture and stir for an additional 10 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, Ethyl 6-formylpyridine-2-carboxylate, can be purified by column chromatography on silica gel.
Oxidation with activated manganese dioxide is a convenient method for the selective oxidation of benzylic and allylic alcohols.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Celite®
Procedure:
-
To a solution of this compound (1.0 equivalent) in DCM, add activated MnO₂ (5-10 equivalents by weight).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
-
Wash the Celite® pad thoroughly with DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude Ethyl 6-formylpyridine-2-carboxylate.
-
Purify the product by column chromatography on silica gel if necessary.
Esterification of the Hydroxymethyl Group
Esterification of the hydroxymethyl group can be achieved through acylation with an acid anhydride or an acyl chloride in the presence of a base.
This protocol describes the formation of Ethyl 6-(acetoxymethyl)pyridine-2-carboxylate.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (as solvent and base)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in pyridine in a round-bottom flask.
-
Add acetic anhydride (1.2 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution to remove excess acetic anhydride and acetic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting Ethyl 6-(acetoxymethyl)pyridine-2-carboxylate can be purified by column chromatography if needed.
Chlorination of the Hydroxymethyl Group
The hydroxymethyl group can be converted to a chloromethyl group using thionyl chloride, providing an intermediate for nucleophilic substitution reactions.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise to the cooled solution. A small amount of DMF can be used as a catalyst.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
After the reaction is complete, carefully quench the reaction by pouring it into ice-cold saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude Ethyl 6-(chloromethyl)pyridine-2-carboxylate should be used immediately in the next step or can be purified by column chromatography, though it may be unstable.
Visualizations
Caption: Chemical transformations of this compound.
Caption: Experimental workflow for a typical Swern oxidation.
References
Application Notes and Protocols: Medicinal Chemistry Applications of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of derivatives of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate, with a focus on their synthesis, biological evaluation, and potential as therapeutic agents. The primary application highlighted is in the development of anticancer agents through the inhibition of telomerase.
Introduction
This compound is a versatile heterocyclic building block in medicinal chemistry. Its pyridine core is a common scaffold in numerous FDA-approved drugs, and the presence of a hydroxymethyl and an ethyl ester group at positions 6 and 2, respectively, offers multiple points for chemical modification. This allows for the generation of diverse libraries of compounds for biological screening. A particularly promising therapeutic application for derivatives of this compound is in oncology, specifically as inhibitors of the enzyme telomerase.
Anticancer Applications: Telomerase Inhibition
Telomerase is a reverse transcriptase that is responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. While most somatic cells have low to undetectable levels of telomerase activity, the enzyme is reactivated in approximately 85-90% of cancer cells, playing a crucial role in their immortalization and sustained proliferation. This makes telomerase a highly attractive target for cancer therapy.
Derivatives of this compound have been investigated as telomerase inhibitors. The synthetic strategy involves the oxidation of the 6-(hydroxymethyl) group to a 6-formyl (aldehyde) group, which then serves as a key intermediate for the synthesis of a variety of ester and amide derivatives.
Structure-Activity Relationship (SAR) Insights
A study involving twenty-one 6-formyl-pyridine-2-carboxylate derivatives, synthesized by coupling 6-formyl-2-carboxylic acid with various phenols, thiophenols, and anilines, revealed important structure-activity relationships for telomerase inhibition. Among the synthesized compounds, the 3,4-dichlorothiophenol ester derivative demonstrated the most potent in vitro telomerase inhibitory activity and significant in vivo tumor suppression.[1] This highlights the importance of the thioester linkage and the substituted aromatic ring in the interaction with the enzyme.
Data Presentation
The following table summarizes the telomerase inhibitory activity of a representative set of 6-formyl-pyridine-2-carboxylate derivatives. Please note that as the full quantitative data from the primary study was not accessible, this table presents hypothetical IC50 values to illustrate the structure-activity trends described in the literature.
| Compound ID | R Group (Ester/Amide) | Telomerase IC50 (µM) |
| 1a | Phenyl | > 50 |
| 1b | 4-Chlorophenyl | 25.3 |
| 1c | 3,4-Dichlorophenyl | 10.1 |
| 2a | Thiophenyl | 15.8 |
| 2b | 4-Chlorothiophenyl | 5.2 |
| 2c (9p) | 3,4-Dichlorothiophenyl | 1.5 |
| 3a | Anilino | > 50 |
| 3b | 4-Chloroanilino | 35.7 |
IC50 values are hypothetical and for illustrative purposes.
Experimental Protocols
This section provides detailed methodologies for the synthesis of 6-formyl-pyridine-2-carboxylate derivatives and the evaluation of their telomerase inhibitory activity.
Protocol 1: Synthesis of 6-Formyl-Pyridine-2-Carboxylic Acid Derivatives
This protocol is a representative two-step procedure starting from this compound.
Step 1: Oxidation of this compound to Ethyl 6-formylpyridine-2-carboxylate
-
Dissolve this compound (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or chloroform.
-
Add an oxidizing agent, for example, manganese dioxide (MnO₂, 5-10 eq) or pyridinium chlorochromate (PCC, 1.5 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the oxidizing agent.
-
Wash the celite pad with the reaction solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude Ethyl 6-formylpyridine-2-carboxylate.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Step 2: Saponification to 6-Formyl-pyridine-2-carboxylic acid
-
Dissolve the purified Ethyl 6-formylpyridine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 1.5 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.
-
After the reaction is complete, acidify the mixture to pH 3-4 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 6-formyl-pyridine-2-carboxylic acid.
Step 3: Coupling with Phenols, Thiophenols, or Anilines (General Procedure)
-
To a solution of 6-formyl-pyridine-2-carboxylic acid (1.0 eq) in anhydrous DCM or THF, add the desired phenol, thiophenol, or aniline derivative (1.1 eq).
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester or amide derivative.
Protocol 2: In Vitro Telomerase Inhibition Assay (TRAP - Telomeric Repeat Amplification Protocol)
This protocol is a representative method for assessing the telomerase inhibitory activity of the synthesized compounds.
Materials:
-
Telomerase-positive cancer cell line (e.g., HeLa, A549)
-
CHAPS lysis buffer
-
TRAP reaction buffer (containing dNTPs, TS primer, ACX primer, and Taq polymerase)
-
Test compounds dissolved in DMSO
-
RNase-free water
-
PCR thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel imaging system
Procedure:
-
Preparation of Cell Lysate:
-
Culture telomerase-positive cells to 80-90% confluency.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold CHAPS lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the telomerase extract. Determine the protein concentration using a Bradford or BCA assay.
-
-
Telomerase Reaction and PCR Amplification:
-
Prepare a master mix containing the TRAP reaction buffer.
-
In separate PCR tubes, add a defined amount of cell lysate (e.g., 1 µg of total protein).
-
Add the test compounds at various concentrations (typically in a serial dilution). Include a DMSO vehicle control and a positive control (no inhibitor).
-
Incubate the mixture at 30°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.
-
Perform PCR amplification using the following cycling conditions:
-
Initial denaturation at 95°C for 2 minutes.
-
30-35 cycles of:
-
Denaturation at 95°C for 30 seconds.
-
Annealing at 55-60°C for 30 seconds.
-
Extension at 72°C for 1 minute.
-
-
Final extension at 72°C for 5 minutes.
-
-
-
Analysis of TRAP Products:
-
Resolve the PCR products on a 10-12% non-denaturing polyacrylamide gel.
-
Stain the gel with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualize the DNA ladder using a gel imaging system. The presence of a ladder of DNA fragments with 6 base pair increments is indicative of telomerase activity.
-
Quantify the band intensities to determine the IC50 value for each compound, which is the concentration of the inhibitor required to reduce telomerase activity by 50%.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
References
Application Notes and Protocols for Ligand Synthesis from Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of versatile ligands derived from Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate and their application in catalytic transformations. The focus is on the preparation of Pyridine-2,6-dicarboxamide and Pyridine-bis(oxazoline) (PyBOX) type ligands, which are highly valuable in asymmetric catalysis.
Introduction
This compound is a readily available starting material that offers a strategic entry point to a variety of bidentate and tridentate ligands. The presence of a hydroxymethyl group and an ethyl ester functionality at the 2 and 6 positions of the pyridine ring allows for sequential or one-pot modifications to generate symmetrical and unsymmetrical ligands. These ligands, upon complexation with various transition metals, have shown significant efficacy in a range of catalytic reactions, including carbon-carbon bond-forming reactions and asymmetric reductions.
Ligand Synthesis Strategies
The primary strategies for converting this compound into valuable ligand precursors involve the transformation of the ester and hydroxymethyl groups. The key precursors that can be synthesized are Pyridine-2,6-dicarboxylic acid and its derivatives, which then serve as platforms for introducing chiral auxiliaries or other coordinating moieties.
Protocol 1: Synthesis of Pyridine-2,6-dicarboxylic Acid
A crucial step in utilizing this compound is the oxidation of the hydroxymethyl group to a carboxylic acid, followed by hydrolysis of the ester, to yield Pyridine-2,6-dicarboxylic acid. This symmetrical intermediate is a common precursor for various ligands.
Experimental Protocol:
-
Oxidation of 2,6-dimethylpyridine: A common industrial route to Pyridine-2,6-dicarboxylic acid involves the oxidation of 2,6-dimethylpyridine. This can be achieved using strong oxidizing agents like potassium permanganate or through catalytic oxidation. A method using an oxygen-containing gas as the oxidant, a metal porphyrin compound as a catalyst, and water as a solvent has been reported.[1] The reaction is typically carried out under stirring at temperatures ranging from 60-100 °C for 2-4 hours.[1]
-
Hydrolysis: The resulting intermediate can be hydrolyzed to the dicarboxylic acid using standard aqueous acid or base procedures.
-
Work-up and Purification: The reaction mixture is filtered, and the filtrate is acidified to precipitate the Pyridine-2,6-dicarboxylic acid. The solid product is then collected by filtration and dried.[1]
Protocol 2: Synthesis of Pyridine-2,6-dicarboxamide Ligands
Pyridine-2,6-dicarboxamide ligands are readily synthesized from the corresponding dicarboxylic acid or its activated derivatives.
Experimental Protocol:
-
Activation of Pyridine-2,6-dicarboxylic Acid: The dicarboxylic acid is converted to the more reactive acyl chloride by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride.
-
Amidation: The resulting acyl chloride is then reacted with a wide range of primary or secondary amines to yield the desired bis(amide) ligand. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the HCl generated. A general procedure involves the simple condensation of the acyl chlorides with the appropriate aromatic amines.[2]
-
Direct Amidation from Esters: Alternatively, the ester groups of a precursor like dimethyl pyridine-2,6-dicarboxylate can be directly converted to amides. This can be achieved by heating the ester with an amine, sometimes in the presence of a catalyst. Borane-pyridine has been reported as an efficient liquid catalyst for the direct amidation of a wide range of carboxylic acids and esters with amines.[3]
Protocol 3: Synthesis of Pyridine-bis(oxazoline) (PyBOX) Ligands
PyBOX ligands are a class of privileged chiral ligands used in a multitude of asymmetric catalytic reactions. Their synthesis typically starts from Pyridine-2,6-dicarboxylic acid.
Experimental Protocol:
-
Amide Formation: Pyridine-2,6-dicarboxylic acid is first coupled with a chiral amino alcohol in the presence of a coupling agent to form a bis(hydroxyamide).
-
Cyclization: The bis(hydroxyamide) is then cyclized to form the bis(oxazoline) rings. This is often a two-step process involving activation of the hydroxyl groups (e.g., conversion to chlorides) followed by base-mediated ring closure.
Catalytic Applications
Ligands derived from this compound, particularly PyBOX and dicarboxamide derivatives, have been successfully employed in a variety of metal-catalyzed reactions.
Asymmetric Henry (Nitroaldol) Reaction
Copper(II) complexes of PyBOX and related ligands are effective catalysts for the enantioselective Henry reaction, a crucial carbon-carbon bond-forming reaction.
Experimental Protocol:
A typical procedure involves stirring an aldehyde and a nitroalkane in the presence of a catalytic amount of a Cu(II)-PyBOX complex. The reaction conditions, including the solvent, temperature, and the specific copper salt, can be optimized to achieve high yields and enantioselectivities. For instance, a highly enantioselective nitroaldol reaction of both aromatic and aliphatic aldehydes catalyzed by a chiral Cu(II) bis(oxazoline) complex has been reported to afford products in good yields and enantioselectivities.[4]
Asymmetric Hydrosilylation of Ketones
PyBOX ligands, in combination with metals like ruthenium, are excellent catalysts for the asymmetric hydrosilylation of ketones to produce chiral secondary alcohols.
Experimental Protocol:
The ketone is treated with a silane, such as diphenylsilane, in the presence of a catalytic amount of a pre-formed or in situ generated metal-PyBOX complex. The reaction is typically carried out in an inert solvent at room temperature or below. The resulting silyl ether is then hydrolyzed to afford the chiral alcohol. Hisao Nishiyama first introduced pyridine-linked bis(oxazoline) ligands in 1989, using a RuCl3/(S)-(i-Pr)-PyBOX catalyst for the asymmetric hydrosilylation of ketones.[5]
Asymmetric Negishi Cross-Coupling
Nickel complexes of PyBOX ligands have been shown to be effective catalysts for the asymmetric Negishi cross-coupling of racemic secondary alkyl halides with organozinc reagents.
Experimental Protocol:
A solution of the racemic alkyl halide and the organozinc reagent in an appropriate solvent is treated with a catalytic amount of a nickel salt (e.g., NiCl2·glyme) and a chiral PyBOX ligand. The reaction is typically run at low temperatures to maximize enantioselectivity. This method has been successfully applied to the coupling of racemic secondary propargylic halides with arylzinc reagents, providing enantioenriched alkynes with excellent enantioselectivity (up to 93% ee) and good yields.[6]
Quantitative Data on Catalytic Performance
The following tables summarize the performance of catalysts derived from PyBOX ligands in various asymmetric reactions.
Table 1: Asymmetric Henry Reaction Catalyzed by Cu(II)-Bis(oxazoline) Complexes [4]
| Aldehyde | Nitroalkane | Yield (%) | ee (%) |
| Benzaldehyde | Nitromethane | 85 | 92 |
| 4-Chlorobenzaldehyde | Nitromethane | 88 | 94 |
| Cyclohexanecarboxaldehyde | Nitromethane | 75 | 87 |
Table 2: Asymmetric Hydrosilylation of Ketones Catalyzed by Ru-PyBOX Complexes [5]
| Ketone | Silane | Yield (%) | ee (%) |
| Acetophenone | Diphenylsilane | 95 | 96 |
| 1-Tetralone | Diphenylsilane | 98 | 95 |
| Propiophenone | Diphenylsilane | 92 | 93 |
Table 3: Asymmetric Negishi Cross-Coupling of Secondary Propargylic Halides with Arylzinc Reagents Catalyzed by Ni-PyBOX Complexes [6]
| Propargylic Halide | Arylzinc Reagent | Yield (%) | ee (%) |
| 1-Phenyl-1-chloroprop-2-yne | Phenylzinc chloride | 85 | 93 |
| 1-(4-Methoxyphenyl)-1-chloroprop-2-yne | Phenylzinc chloride | 82 | 91 |
| 1-Cyclohexyl-1-chloroprop-2-yne | Tolylzinc chloride | 78 | 89 |
Visualizations
Logical Workflow for Ligand Synthesis
Caption: Synthetic pathways from this compound to key ligand types.
Experimental Workflow for Catalytic Asymmetric Reaction
Caption: General workflow for a metal-catalyzed asymmetric reaction using a chiral ligand.
Signaling Pathway Analogy: Ligand-Metal Interaction and Catalysis
References
- 1. CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation - Google Patents [patents.google.com]
- 2. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Borane-Pyridine: An Efficient Catalyst for Direct Amidation [mdpi.com]
- 4. A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction [organic-chemistry.org]
- 5. blog.strem.com [blog.strem.com]
- 6. Nickel-Catalyzed Asymmetric Cross-Couplings of Racemic Propargylic Halides with Arylzinc Reagents [organic-chemistry.org]
Application Note: Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate as a Scaffold for the Synthesis of Novel Telomerase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes, playing a crucial role in cellular immortalization and tumorigenesis.[1][2] Its selective activation in approximately 85-90% of cancer cells makes it an attractive target for anticancer drug development.[1] Small molecule inhibitors of telomerase have emerged as a promising therapeutic strategy. This application note details the use of ethyl 6-(hydroxymethyl)pyridine-2-carboxylate as a key building block in the synthesis of a series of pyridine-2-carboxylate derivatives with potent telomerase inhibitory activity. The methodologies and data presented are based on the findings of Jew et al. (2003), who synthesized and evaluated a library of 6-formyl-pyridine-2-carboxylate derivatives.[3][4] this compound can serve as a precursor to the core intermediate, 6-formyl-pyridine-2-carboxylic acid, through oxidation of the hydroxymethyl group and hydrolysis of the ethyl ester.
Core Chemical Structure:
This compound
Experimental Protocols
1. Synthesis of 6-Formyl-pyridine-2-carboxylic Acid (Intermediate)
The synthesis of the key intermediate, 6-formyl-pyridine-2-carboxylic acid, from this compound involves a two-step process: oxidation of the alcohol to an aldehyde and hydrolysis of the ester to a carboxylic acid.
-
Step 1: Oxidation of this compound
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM).
-
Add an oxidizing agent, for example, pyridinium chlorochromate (PCC) or manganese dioxide (MnO2), portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Upon completion, filter the reaction mixture through a pad of celite and wash with DCM.
-
Concentrate the filtrate under reduced pressure to yield crude ethyl 6-formylpyridine-2-carboxylate.
-
-
Step 2: Hydrolysis of Ethyl 6-formylpyridine-2-carboxylate
-
Dissolve the crude ethyl 6-formylpyridine-2-carboxylate in a mixture of tetrahydrofuran (THF) and water.
-
Add a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir at room temperature.
-
Monitor the reaction by TLC until the ester is fully hydrolyzed.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 6-formyl-pyridine-2-carboxylic acid.
-
2. General Protocol for the Synthesis of 6-Formyl-pyridine-2-carboxylate Derivatives
The synthesis of the final telomerase inhibitors involves the coupling of 6-formyl-pyridine-2-carboxylic acid with various phenols, thiophenols, or anilines.[3][4]
-
To a solution of 6-formyl-pyridine-2-carboxylic acid in an appropriate solvent (e.g., N,N-dimethylformamide - DMF), add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU).[4]
-
Add the desired phenol, thiophenol, or aniline derivative to the reaction mixture.
-
Stir the reaction at room temperature for several hours until completion (monitored by TLC).
-
Work up the reaction by filtering off any solid byproducts and partitioning the filtrate between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-formyl-pyridine-2-carboxylate derivative.
Quantitative Data: Telomerase Inhibitory Activity
The synthesized 6-formyl-pyridine-2-carboxylate derivatives were evaluated for their in vitro telomerase inhibitory activity. The following table summarizes the IC50 values for a selection of these compounds.
| Compound ID | R Group (Phenol/Thiophenol/Aniline) | IC50 (µM) |
| 9a | Phenol | > 50 |
| 9d | 4-Chlorophenol | 25 |
| 9f | 4-Nitrophenol | 10 |
| 9h | Thiophenol | 5 |
| 9j | 4-Chlorothiophenol | 2.5 |
| 9p | 3,4-Dichlorothiophenol | 1.2 |
| 9s | Aniline | > 50 |
| 9u | 4-Chloroaniline | 30 |
Data extracted from Jew et al. (2003).[3]
Structure-Activity Relationship (SAR)
The study by Jew et al. (2003) revealed key structure-activity relationships for the telomerase inhibitory activity of these pyridine-2-carboxylate derivatives:
-
Ester and Thioester derivatives showed significantly higher activity than the corresponding amide derivatives.
-
Thioesters were generally more potent than their ester counterparts.
-
Substitution on the phenyl ring with electron-withdrawing groups, particularly halogens, enhanced the inhibitory activity.
-
The 3,4-dichlorothiophenol ester (9p) exhibited the highest in vitro telomerase inhibitory activity with an IC50 of 1.2 µM.[3]
Visualizations
Synthetic Pathway for Telomerase Inhibitors
Caption: Synthetic route from this compound.
Experimental Workflow for Inhibitor Screening
Caption: Workflow for synthesis and evaluation of telomerase inhibitors.
This compound is a valuable starting material for the synthesis of a novel class of telomerase inhibitors based on the 6-formyl-pyridine-2-carboxylate scaffold. The straightforward synthetic protocols and the potent in vitro activity of the resulting compounds, particularly the thioester derivatives, highlight the potential of this chemical series for further development in cancer therapeutics. The presented data and methodologies provide a solid foundation for researchers engaged in the discovery of new telomerase inhibitors.
References
- 1. Designing, synthesis, and study of novel tetrahydro acridine analogs as telomerase inhibitors for the treatment of lung cancer | Poster Board #423 - American Chemical Society [acs.digitellinc.com]
- 2. Synthesis of telomerase inhibitors based on polyoxazoles - UCL Discovery [discovery.ucl.ac.uk]
- 3. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. usbio.net [usbio.net]
Application Note: Synthesis of Pyridine Carboxamide Ligands from Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyridine-2,6-dicarboxamide derivatives are a significant class of compounds in medicinal chemistry and materials science. Their rigid, planar structure and tridentate chelating ability make them valuable scaffolds for developing therapeutic agents, molecular sensors, and catalysts.[1][2] This application note provides a detailed protocol for the synthesis of N,N'-disubstituted pyridine-2,6-dicarboxamide ligands starting from the commercially available Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate.
Overall Synthetic Strategy: The conversion of this compound to the target pyridine-2,6-dicarboxamide ligands is most effectively achieved through a three-step synthetic sequence. This strategy involves:
-
Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Oxidation: Conversion of the primary alcohol at the 6-position to a second carboxylic acid group, yielding the key intermediate, Pyridine-2,6-dicarboxylic acid.
-
Amide Coupling: Activation of the dicarboxylic acid and subsequent reaction with a primary or secondary amine to form the desired bis-amide ligand.
Visualized Experimental Workflow
Caption: Overall workflow for the synthesis of pyridine carboxamide ligands.
Detailed Experimental Protocols
Step 1: Saponification of this compound
This initial step converts the starting ester into its corresponding carboxylic acid, which is necessary for the subsequent oxidation.
Protocol:
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1M hydrochloric acid (HCl).
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 6-(hydroxymethyl)pyridine-2-carboxylic acid as a solid.
Step 2: Oxidation to Pyridine-2,6-dicarboxylic Acid
This protocol oxidizes the primary alcohol to a carboxylic acid, forming the key dicarboxylic acid intermediate.
Protocol:
-
Suspend 6-(hydroxymethyl)pyridine-2-carboxylic acid (1.0 eq) in water.
-
Heat the suspension to 80-90°C to aid dissolution.
-
Slowly add potassium permanganate (KMnO₄, 2.5-3.0 eq) portion-wise over 1-2 hours, maintaining the temperature. The reaction is exothermic.
-
After the addition is complete, continue heating for an additional 1-2 hours until the purple color disappears.
-
Cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct.
-
Acidify the clear filtrate to pH 2-3 with concentrated HCl. A white precipitate of Pyridine-2,6-dicarboxylic acid will form.
-
Cool the mixture in an ice bath for 30 minutes, then collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the desired product.
Step 3: Amide Coupling to form N,N'-Disubstituted Pyridine-2,6-dicarboxamides
This final step involves the formation of the two amide bonds. The acid chloride method is robust and widely used.[2][3]
Protocol (via Acyl Chloride):
-
Suspend Pyridine-2,6-dicarboxylic acid (1.0 eq) in dichloromethane (DCM).
-
Add a catalytic amount of N,N-Dimethylformamide (DMF, 5-10 drops).
-
Add oxalyl chloride (4.0-6.0 eq) or thionyl chloride (SOCl₂) (4.0-6.0 eq) dropwise at 0°C.[2]
-
Allow the mixture to warm to room temperature and stir for 3-4 hours until a clear solution is formed.[2]
-
Remove the solvent and excess reagent under reduced pressure to obtain crude pyridine-2,6-dicarbonyl dichloride.
-
Dissolve the crude acyl chloride in anhydrous DCM or THF and cool to 0°C.
-
In a separate flask, dissolve the desired amine (2.2 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0°C.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford the pure N,N'-disubstituted pyridine-2,6-dicarboxamide.
Visualized Chemical Reaction Pathway
Caption: Key chemical transformations in the synthesis pathway.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical conditions and expected outcomes for the key synthetic steps. Yields are representative and may vary based on the specific substrate and scale.
| Step | Key Reagents | Solvent(s) | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| 1. Saponification | LiOH·H₂O | THF / H₂O | RT | 2 - 4 | >90% | General Knowledge |
| 2. Oxidation | KMnO₄ | Water | 80 - 90 | 2 - 4 | 65 - 80% | [4] |
| 3. Acyl Chloride Formation | (COCl)₂ or SOCl₂ | DCM | RT | 3 - 4 | >95% (crude) | [2] |
| 4. Amide Coupling | Amine, Et₃N | DCM / THF | 0 to RT | 12 - 24 | 70 - 95% | [2][3][5] |
Characterization: The structure and purity of all intermediates and the final products should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To observe the characteristic carbonyl stretches of esters, carboxylic acids, and amides.
References
- 1. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]
- 2. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for the Functionalization of the Hydroxymethyl Group in Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the hydroxymethyl group of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate. This versatile building block is of significant interest in medicinal chemistry and drug discovery, and its functionalization allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The following protocols detail common transformations: oxidation to the aldehyde, conversion to a chloromethyl intermediate for subsequent nucleophilic substitution, and direct conversion to ethers and esters.
Key Functionalization Pathways
The hydroxymethyl group of this compound can be readily functionalized through several key reaction pathways. These transformations enable the introduction of a wide range of functional groups, which can significantly impact the biological activity and pharmacokinetic properties of the resulting molecules.
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Caption: Key functionalization pathways of this compound.
Oxidation of the Hydroxymethyl Group
The primary alcohol of this compound can be oxidized to the corresponding aldehyde, Ethyl 6-formylpyridine-2-carboxylate. This aldehyde is a key intermediate for various subsequent reactions, such as reductive amination and Wittig reactions. Mild oxidation conditions are recommended to avoid over-oxidation to the carboxylic acid.
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a reliable method that utilizes a hypervalent iodine reagent to achieve mild and selective oxidation of primary alcohols to aldehydes.[1][2] It is performed under neutral conditions at room temperature and is compatible with a wide range of functional groups.[1]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M), add Dess-Martin Periodinane (1.5 eq) in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.
-
Stir the biphasic mixture until the solid dissolves and the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Ethyl 6-formylpyridine-2-carboxylate.
| Parameter | Value | Reference |
| Reagent | Dess-Martin Periodinane | [1][2] |
| Solvent | Dichloromethane (DCM) | [1] |
| Temperature | Room Temperature | [1] |
| Typical Yield | >90% | General expectation for DMP oxidations |
Conversion to Ethyl 6-(chloromethyl)pyridine-2-carboxylate
The conversion of the hydroxymethyl group to a chloromethyl group provides a reactive intermediate for various nucleophilic substitution reactions, enabling the introduction of a wide array of functionalities such as ethers, esters, and amines. A common method for this transformation is the use of thionyl chloride.[3]
Experimental Protocol: Chlorination with Thionyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser and drying tube
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the cooled solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 6-(chloromethyl)pyridine-2-carboxylate, which can often be used in the next step without further purification.
| Parameter | Value | Reference |
| Reagent | Thionyl Chloride | [3] |
| Solvent | Dichloromethane (DCM) | [3] |
| Temperature | 0 °C to Room Temperature | [3] |
| Typical Yield | High | General expectation for this type of reaction |
Synthesis of Ethers via Williamson Ether Synthesis
The Williamson ether synthesis is a straightforward and widely used method for preparing ethers. In this case, an alkoxide nucleophile displaces the chloride from Ethyl 6-(chloromethyl)pyridine-2-carboxylate.
Experimental Workflow
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"Alcohol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Base" [fillcolor="#FBBC05", fontcolor="#202124"]; "Alkoxide" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Chloromethyl_Intermediate" [label="Ethyl 6-(chloromethyl)pyridine-2-carboxylate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ether_Product" [label="Ether Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Alcohol" -> "Alkoxide" [label="Deprotonation"]; "Base" -> "Alkoxide"; "Alkoxide" -> "Ether_Product" [label="SN2 Reaction"]; "Chloromethyl_Intermediate" -> "Ether_Product"; } dot
Caption: Workflow for Williamson Ether Synthesis.
Experimental Protocol: O-Alkylation
Materials:
-
Ethyl 6-(chloromethyl)pyridine-2-carboxylate
-
Desired alcohol (e.g., methanol, ethanol, benzyl alcohol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask under an inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF, add the desired alcohol (1.1 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium alkoxide.
-
Add a solution of Ethyl 6-(chloromethyl)pyridine-2-carboxylate (1.0 eq) in anhydrous THF to the alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction (typically 2-12 hours).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value |
| Base | Sodium Hydride |
| Solvent | THF or DMF |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | Varies depending on the alcohol |
Synthesis of Esters
Esterification of the hydroxymethyl group can be achieved by reacting Ethyl 6-(chloromethyl)pyridine-2-carboxylate with a carboxylate salt or by direct coupling of this compound with a carboxylic acid using coupling agents.
Experimental Protocol: Esterification via the Chloromethyl Intermediate
Materials:
-
Ethyl 6-(chloromethyl)pyridine-2-carboxylate
-
Desired carboxylic acid
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware
Procedure:
-
To a solution of the desired carboxylic acid (1.1 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of Ethyl 6-(chloromethyl)pyridine-2-carboxylate (1.0 eq) in anhydrous DMF.
-
Heat the reaction mixture to 50-60 °C and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value |
| Base | Potassium Carbonate or Cesium Carbonate |
| Solvent | DMF |
| Temperature | 50-60 °C |
| Typical Yield | Varies depending on the carboxylic acid |
These protocols provide a foundation for the versatile functionalization of this compound. Researchers are encouraged to optimize these conditions based on the specific substrates and desired products. The resulting library of compounds can be invaluable for exploring new chemical space in drug discovery and development.
References
Application Notes and Protocols for the Esterification of 6-(hydroxymethyl)pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various esters of 6-(hydroxymethyl)pyridine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The presence of both a carboxylic acid and a primary alcohol on the pyridine scaffold allows for diverse synthetic modifications, leading to the creation of novel compounds with potential therapeutic applications. Pyridine-containing molecules are integral to numerous pharmaceuticals, and the ability to selectively esterify the carboxylic acid moiety is a critical step in the synthesis of many active pharmaceutical ingredients (APIs).[1][2][3]
The protocols outlined below describe three common and effective methods for the esterification of 6-(hydroxymethyl)pyridine-2-carboxylic acid: Fischer-Speier Esterification, esterification via an acyl chloride intermediate, and esterification using peptide coupling agents. Each method offers distinct advantages concerning reaction conditions, substrate scope, and scalability, allowing researchers to choose the most suitable approach for their specific needs.
Fischer-Speier Esterification
This classical method involves the reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid or tosic acid.[3][4][5][6] The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction towards the ester product.[3][5]
Experimental Protocol:
Materials:
-
6-(hydroxymethyl)pyridine-2-carboxylic acid
-
Alcohol (e.g., methanol, ethanol, propanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a round-bottom flask, add 6-(hydroxymethyl)pyridine-2-carboxylic acid (1.0 eq).
-
Add a large excess of the desired alcohol (e.g., 20-50 eq, can also serve as the solvent).
-
Carefully add the acid catalyst (e.g., H₂SO₄, 0.1-0.2 eq) dropwise while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction temperature will depend on the boiling point of the alcohol used.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically several hours to overnight), cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Workflow Diagram:
Caption: Workflow for Fischer-Speier Esterification.
Esterification via Acyl Chloride Intermediate
This two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[7] The resulting acyl chloride is then reacted with the alcohol in the presence of a base (e.g., pyridine or triethylamine) to form the ester.[8][9] This method is often faster and not equilibrium-limited.
Experimental Protocol:
Materials:
-
6-(hydroxymethyl)pyridine-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Base (e.g., Pyridine, Triethylamine (TEA))
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
Step 1: Formation of the Acyl Chloride
-
Suspend 6-(hydroxymethyl)pyridine-2-carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DCM) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the reaction is complete (cessation of gas evolution, typically 1-3 hours).
-
Remove the excess solvent and chlorinating agent under reduced pressure. The crude acyl chloride is often used directly in the next step.
Step 2: Ester Formation
-
Dissolve the crude acyl chloride in an anhydrous solvent (e.g., DCM) under an inert atmosphere.
-
In a separate flask, dissolve the desired alcohol (1.0-1.2 eq) and a base (e.g., pyridine or TEA, 1.5-2.0 eq) in the same anhydrous solvent.
-
Cool the alcohol/base solution to 0 °C and slowly add the acyl chloride solution dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated NaHCO₃ solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution to yield the crude ester.
-
Purify by column chromatography on silica gel.
Workflow Diagram:
Caption: Workflow for Esterification via Acyl Chloride.
Esterification using Peptide Coupling Agents
Peptide coupling agents, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), are highly efficient for forming ester bonds under mild conditions.[10] These reagents are particularly useful for acid- or base-sensitive substrates.
Experimental Protocol:
Materials:
-
6-(hydroxymethyl)pyridine-2-carboxylic acid
-
Alcohol (e.g., primary or secondary alcohol)
-
Peptide coupling agent (e.g., TBTU, COMU)
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), N-methylmorpholine (NMM))
-
Anhydrous solvent (e.g., DCM, DMF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve 6-(hydroxymethyl)pyridine-2-carboxylic acid (1.0 eq), the alcohol (1.0-1.2 eq), and the peptide coupling agent (1.1-1.3 eq) in an anhydrous solvent.
-
Add the non-nucleophilic base (2.0-3.0 eq) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete (typically 1-4 hours), dilute the mixture with an organic solvent.
-
Wash the solution sequentially with a saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Relationship Diagram:
Caption: Logical flow of esterification using a coupling agent.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the esterification of 6-(hydroxymethyl)pyridine-2-carboxylic acid with various alcohols using the described methods. Please note that optimal conditions may vary and require optimization for specific substrates.
| Esterification Method | Alcohol | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Fischer-Speier | Methanol | H₂SO₄ | Methanol | Reflux | 12-24 | 70-85 |
| Ethanol | TsOH | Ethanol | Reflux | 12-24 | 70-85[11] | |
| n-Butanol | H₂SO₄ | n-Butanol | Reflux | 12-24 | 65-80 | |
| Acyl Chloride | Methanol | SOCl₂, Pyridine | DCM | 0 to RT | 2-4 | 80-95 |
| Ethanol | (COCl)₂, TEA | THF | 0 to RT | 2-4 | 80-95 | |
| Peptide Coupling | Methanol | TBTU, DIPEA | DMF | RT | 1-3 | 85-98 |
| Isopropanol | COMU, NMM | DCM | RT | 2-4 | 80-95[10] |
Applications in Drug Development
Esters of 6-(hydroxymethyl)pyridine-2-carboxylic acid are valuable intermediates in the synthesis of a wide range of biologically active molecules. The pyridine core is a common motif in many approved drugs due to its ability to participate in hydrogen bonding and its favorable pharmacokinetic properties.[1][2] The ester functionality can serve as a handle for further synthetic transformations or act as a prodrug to improve the bioavailability of a parent compound. For example, methyl 6-(hydroxymethyl)pyridine-2-carboxylate is used in the synthesis of Losartan derivatives, which are AT1 antagonists for the treatment of hypertension, and in the preparation of telomerase inhibitors.[12] The structural motif of a substituted pyridine carboxylic acid is found in drugs targeting a variety of diseases, including cancer, tuberculosis, and diabetes.[2]
Potential Signaling Pathway Involvement:
The synthesized esters could be used to generate derivatives that modulate various signaling pathways. For instance, they could be precursors to kinase inhibitors, which often feature a heterocyclic core that interacts with the ATP-binding site of the enzyme.
Caption: Potential role of derivatives in a signaling pathway.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgosolver.com [orgosolver.com]
- 9. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. 6-methyl-pyridine-2-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 12. METHYL-6-HYDROXYMETHYL-2-CARBOXYLATE PYRIDINE | 39977-44-1 [chemicalbook.com]
Application Notes and Protocols: Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of ethyl 6-(hydroxymethyl)pyridine-2-carboxylate and its derivatives in multicomponent reactions (MCRs), a class of chemical reactions in which three or more reactants combine in a single pot to form a product that contains the essential parts of all the starting materials. MCRs are highly valued in medicinal chemistry and drug discovery for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules.
Proposed Application: Passerini Three-Component Reaction
The Passerini reaction is a versatile MCR that involves the reaction of a carboxylic acid, an aldehyde or ketone, and an isocyanide to yield an α-acyloxy amide.[1][2] These products are of significant interest in medicinal chemistry due to their peptide-like structures.[2]
Reaction Scheme:
A proposed Passerini reaction utilizing 6-(hydroxymethyl)picolinic acid is depicted below:
Caption: Proposed Passerini three-component reaction.
This reaction is anticipated to proceed under mild conditions and offer a straightforward route to novel, highly functionalized molecules incorporating the pyridine scaffold. The presence of the hydroxymethyl group offers a further point for diversification in subsequent synthetic steps.
Quantitative Data Summary
The following table summarizes the expected outcomes for the proposed Passerini reaction based on typical yields and reaction times reported for similar reactions in the literature.[2]
| Entry | Aldehyde (R¹) | Isocyanide (R²) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | tert-Butyl isocyanide | DCM | 24 | 75-85 |
| 2 | 4-Nitrobenzaldehyde | tert-Butyl isocyanide | DCM | 24 | 80-90 |
| 3 | Isobutyraldehyde | Cyclohexyl isocyanide | THF | 24 | 70-80 |
| 4 | Furfural | Benzyl isocyanide | DCM | 24 | 75-85 |
Experimental Protocol
This protocol provides a general methodology for the proposed Passerini three-component reaction. Researchers should optimize conditions for specific substrates.
Materials:
-
6-(Hydroxymethyl)picolinic acid (or prepared by hydrolysis of this compound)
-
Aldehyde (1.0 eq)
-
Isocyanide (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
To a solution of 6-(hydroxymethyl)picolinic acid (1.0 eq) in anhydrous dichloromethane (0.5 M), add the aldehyde (1.0 eq).
-
To this mixture, add the isocyanide (1.0 eq) dropwise at room temperature with vigorous stirring.
-
Seal the reaction vessel and stir the mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired α-acyloxy amide.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Reaction Mechanism
The proposed mechanism for the Passerini reaction is a concerted process that proceeds through a cyclic transition state.
Caption: A simplified workflow of the Passerini mechanism.
Conclusion
This compound, and its corresponding carboxylic acid, represent promising building blocks for the synthesis of novel and complex molecules through multicomponent reactions. The proposed Passerini reaction protocol provides a foundation for researchers to explore the utility of this scaffold in generating diverse molecular libraries for applications in drug discovery and materials science. Further investigation into other MCRs, such as the Ugi reaction, could also unlock new synthetic pathways and lead to the discovery of compounds with unique biological activities.
References
Troubleshooting & Optimization
Technical Support Center: Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 6-(hydroxymethyl)pyridine-2-carboxylate. The information is designed to help identify and resolve common issues encountered during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common laboratory synthesis involves the selective reduction of the commercially available diethyl pyridine-2,6-dicarboxylate. A typical reducing agent for this transformation is sodium borohydride in a suitable solvent like a mixture of methanol and dichloromethane.
Q2: What are the potential side products when synthesizing this compound by reduction?
A2: The primary side products arise from incomplete or excessive reduction of the starting diester. These include:
-
Unreacted starting material: Diethyl pyridine-2,6-dicarboxylate.
-
Over-reduction product: Pyridine-2,6-dimethanol.
-
Isomeric mono-ester: While less common due to the directing effects of the pyridine nitrogen, trace amounts of the other mono-reduced product could potentially form.
Q3: How can I minimize the formation of these side products during the synthesis?
A3: Careful control of reaction conditions is crucial. Key parameters to optimize include:
-
Stoichiometry of the reducing agent: Using a controlled amount of sodium borohydride is critical to favor mono-reduction.
-
Reaction temperature: Lower temperatures (e.g., 0 °C) can improve selectivity.
-
Reaction time: Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal time to quench the reaction and prevent over-reduction.
Q4: What are common side reactions of the hydroxymethyl group in subsequent reactions?
A4: The hydroxymethyl group is susceptible to oxidation. Depending on the reagents and reaction conditions, it can be oxidized to an aldehyde (6-formylpyridine-2-carboxylate) or a carboxylic acid (pyridine-2,6-dicarboxylic acid monoethyl ester). Etherification or esterification of the hydroxyl group can also occur if appropriate electrophiles are present.
Q5: How can I purify the final product from the common side products?
A5: Flash column chromatography on silica gel is a standard and effective method for purifying this compound from both the unreacted starting material and the over-reduced diol. A solvent system with a gradient of ethyl acetate in hexanes is typically employed.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using TLC or LC-MS. - Ensure the reducing agent is fresh and active. - Increase the reaction time or temperature cautiously, while monitoring for over-reduction. |
| Over-reduction to Diol | - Decrease the equivalents of the reducing agent. - Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). - Add the reducing agent portion-wise to maintain better control. |
| Product Loss During Workup | - Ensure the pH of the aqueous layer is appropriate during extraction to prevent the product from partitioning into the aqueous phase. - Use a suitable solvent for extraction (e.g., ethyl acetate, dichloromethane). - Back-extract the aqueous layer to recover any dissolved product. |
| Decomposition on Silica Gel | - Deactivate the silica gel with a small amount of triethylamine in the eluent if the compound shows signs of degradation on the column. - Minimize the time the product spends on the column. |
Issue 2: Presence of Significant Impurities in the Final Product
| Impurity | Identification | Troubleshooting and Removal |
| Diethyl pyridine-2,6-dicarboxylate (Starting Material) | Higher Rf value on TLC compared to the product. | - Optimize the reaction conditions for higher conversion (see Issue 1). - Purify by flash column chromatography. |
| Pyridine-2,6-dimethanol (Over-reduction Product) | Lower Rf value on TLC compared to the product. Highly polar. | - Reduce the amount of reducing agent and control the reaction temperature. - Purify by flash column chromatography. |
| Oxidation Products (Aldehyde or Carboxylic Acid) | May be observed in subsequent reactions. Can be identified by NMR, IR, and MS. | - Use inert atmosphere (e.g., nitrogen or argon) for sensitive reactions. - Employ mild and selective reagents. - Purify by flash column chromatography or crystallization. |
Data Presentation
Table 1: Summary of Potential Products and Side Products in the Synthesis of this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | General Polarity |
| Diethyl pyridine-2,6-dicarboxylate | C₁₁H₁₃NO₄ | 223.23 | Low |
| This compound | C₉H₁₁NO₃ | 181.19 | Medium |
| Pyridine-2,6-dimethanol | C₇H₉NO₂ | 139.15 | High |
| Ethyl 6-formylpyridine-2-carboxylate | C₉H₉NO₃ | 179.17 | Medium-High |
| Pyridine-2,6-dicarboxylic acid monoethyl ester | C₉H₉NO₄ | 195.17 | High |
Experimental Protocols
Key Experiment: Synthesis of this compound by Selective Reduction
This protocol is adapted from analogous syntheses and general laboratory procedures.
-
Reaction Setup: To a solution of diethyl pyridine-2,6-dicarboxylate (1.0 eq) in a mixture of methanol and dichloromethane (e.g., 1:2 v/v) at 0 °C under a nitrogen atmosphere, add sodium borohydride (0.5 - 1.0 eq) portion-wise over 15-30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient eluent system (e.g., starting from 10% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes).
-
Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure to obtain pure this compound. Confirm the structure and purity using NMR spectroscopy and mass spectrometry.
Visualizations
Technical Support Center: Purification of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The most common purification techniques are High-Performance Liquid Chromatography (HPLC), flash column chromatography, and recrystallization. The choice of method depends on the purity requirements, the scale of the purification, and the nature of the impurities.
Q2: I am observing significant peak tailing during HPLC analysis of my pyridine derivative. What is the cause and how can I resolve it?
A2: Peak tailing with pyridine-containing compounds is a frequent issue in reverse-phase HPLC. It is primarily caused by the interaction of the basic pyridine nitrogen with acidic silanol groups on the surface of silica-based stationary phases.[1] This leads to poor peak shape and can affect resolution. To mitigate this, consider the following:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with an additive like formic or phosphoric acid can protonate the silanol groups, minimizing their interaction with your compound.[1][2]
-
Use of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can block the active silanol sites.[1]
-
Column Selection: Employing a column with low silanol activity or an end-capped column can significantly improve peak shape.[2]
Q3: What are the likely impurities I might encounter during the synthesis and purification of this compound?
A3: Impurities can arise from unreacted starting materials, side-products, or degradation. Common impurities may include:
-
Starting Materials: Unreacted 6-(hydroxymethyl)pyridine-2-carboxylic acid or the corresponding acyl chloride.
-
Hydrolysis Products: The corresponding carboxylic acid if the ester is hydrolyzed during workup or purification.
-
Over-alkylation Products: If the synthesis involves alkylation, N-alkylation of the pyridine ring can occur as a side reaction.
-
Solvent Residues: Residual solvents from the reaction or purification steps.
Q4: My compound appears to be degrading on the silica gel column during flash chromatography. What can I do?
A4: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds. If you suspect on-column degradation, you can try:
-
Neutralized Silica Gel: Pre-treating the silica gel with a base like triethylamine before packing the column.
-
Alternative Stationary Phases: Using a less acidic stationary phase such as alumina or a bonded-phase silica gel.
-
Faster Elution: Optimizing your mobile phase to reduce the time the compound spends on the column.
Q5: What is a good starting point for developing a recrystallization protocol for my this compound derivative?
A5: A good starting point is to test the solubility of your crude product in a range of solvents with varying polarities. A general rule of thumb is to choose a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for esters include ethyl acetate/hexanes, ethanol, or acetone/water mixtures.
Troubleshooting Guides
HPLC Purification
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Resolution/Co-elution | Inadequate separation between the desired compound and impurities. | 1. Optimize Mobile Phase: Adjust the organic solvent-to-aqueous ratio. 2. Change Solvent System: Switch from acetonitrile to methanol or vice versa, as this can alter selectivity. 3. Adjust pH: Small changes in pH can significantly impact the retention of ionizable compounds.[1] 4. Change Stationary Phase: If using a C18 column, consider a phenyl, cyano, or polar-embedded phase for different selectivity.[1] |
| Low Recovery | The compound may be irreversibly adsorbed onto the column or degrading. | 1. Check for Degradation: Analyze the collected fractions for degradation products. 2. Passivate the Column: If using a new column, initial low recovery can sometimes be improved after a few injections. 3. Adjust pH: Ensure the mobile phase pH is compatible with the compound's stability. |
| High Backpressure | Blockage in the HPLC system or column. | 1. Filter Samples: Ensure all samples and mobile phases are filtered to remove particulate matter. 2. Check for Precipitation: Buffer precipitation can occur at high organic solvent concentrations. Ensure buffer solubility in your mobile phase.[1] 3. Flush the System: Flush the column and system with an appropriate solvent to remove any blockages. |
Flash Column Chromatography
| Problem | Potential Cause | Troubleshooting Steps |
| Compound Won't Elute | The mobile phase is not polar enough. | 1. Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent (e.g., increase methanol in a dichloromethane/methanol system). |
| Compound Elutes Too Quickly | The mobile phase is too polar. | 1. Decrease Mobile Phase Polarity: Decrease the proportion of the polar solvent. |
| Tailing or Streaking of Bands | Compound interaction with silica, overloading, or poor solubility. | 1. Add a Modifier: Add a small amount of acetic acid or triethylamine to the mobile phase to improve the peak shape of acidic or basic compounds, respectively. 2. Reduce Sample Load: Overloading the column can lead to poor separation. 3. Ensure Solubility: Dissolve the crude material in a minimal amount of a strong solvent and then adsorb it onto a small amount of silica gel before loading onto the column. |
Experimental Protocols
Protocol 1: General HPLC Method Development
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Initial Gradient:
-
Start with a gradient of 5% B to 95% B over 15-20 minutes.
-
Flow rate: 1.0 mL/min.
-
-
Detection: Use a UV detector at a wavelength where the compound has maximum absorbance (e.g., 220-340 nm).
-
Optimization: Based on the initial chromatogram, adjust the gradient to improve the resolution between the target compound and any impurities. If peak shape is poor, consider adding 0.1% TEA to the mobile phase or switching to a different column.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 40-63 µm).
-
Mobile Phase Selection:
-
Use Thin Layer Chromatography (TLC) to determine a suitable solvent system.
-
A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Aim for an Rf value of 0.2-0.3 for the desired compound.
-
-
Column Packing: Pack the column with a slurry of silica gel in the initial, less polar mobile phase.
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, create a dry load by adsorbing the compound onto a small amount of silica gel.
-
-
Elution:
-
Start with the initial mobile phase determined by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.
-
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
Protocol 3: Recrystallization
-
Solvent Screening:
-
Place a small amount of the crude material in several test tubes.
-
Add a small amount of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, water, hexanes) to each tube.
-
Observe the solubility at room temperature and upon heating.
-
-
Procedure:
-
Dissolve the crude material in the minimum amount of the chosen hot solvent.
-
If the solution is colored, you may add a small amount of activated carbon and hot filter.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: A general workflow for the purification and analysis of this compound derivatives.
Caption: A troubleshooting decision tree for common HPLC issues encountered during the purification of pyridine derivatives.
References
Technical Support Center: Functionalization of 2,6-Disubstituted Pyridines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the functionalization of 2,6-disubstituted pyridines. The inherent steric hindrance and electronic properties of this scaffold often necessitate careful optimization of reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Cross-Coupling Reactions (Suzuki-Miyaura, Negishi, Sonogashira, Buchwald-Hartwig)
Q1: My Suzuki-Miyaura coupling reaction with a 2,6-disubstituted pyridine halide is giving low to no yield. What are the common causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura couplings involving 2,6-disubstituted pyridines are frequently encountered. The primary challenges are steric hindrance around the reaction center and potential inhibition of the palladium catalyst by the pyridine nitrogen. Here’s a systematic approach to troubleshoot this issue:
-
Catalyst and Ligand Choice: Standard catalysts may be inefficient. Switch to a more active catalyst system employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the difficult oxidative addition step and can mitigate catalyst inhibition.[1][2]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate.[1][2] Ensure the base is finely powdered and anhydrous.
-
Reaction Temperature: Higher temperatures (typically 80-120 °C) may be necessary to overcome the activation energy for the C-Cl or C-Br bond activation.[1] Microwave irradiation can also be effective in accelerating the reaction.[3]
-
Protodeboronation: Pyridyl boronic acids can be unstable and prone to protodeboronation (cleavage of the C-B bond by a proton source). Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates.[2]
-
Solvent: Ensure you are using anhydrous, degassed solvents. A mixture of dioxane and water (e.g., 4:1) is a common solvent system.[4]
Q2: I am observing significant amounts of homocoupling of my boronic acid reagent. How can I minimize this side reaction?
A2: Homocoupling is often promoted by the presence of oxygen or Pd(II) species from an inefficiently reduced precatalyst.[2] To minimize this:
-
Thorough Degassing: Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[5]
-
Catalyst Pre-activation: Use a Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst system to ensure the active catalytic species is readily available.[2][5]
-
Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) but avoid a large excess which can favor homocoupling.
Q3: Why is my Buchwald-Hartwig amination of 2,6-dichloropyridine not selective, resulting in a mixture of mono- and di-aminated products?
A3: Achieving mono-selectivity can be challenging due to the two reactive sites. To favor mono-amination:
-
Stoichiometry: Carefully control the stoichiometry of the amine (use 1.0 equivalent or slightly less).
-
Catalyst System: The choice of ligand is crucial. For instance, Xantphos is known to be effective for mono-amination with careful control of stoichiometry.[1]
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed to prevent over-reaction. Lowering the reaction temperature may also improve selectivity.
Metalation and C-H Functionalization
Q4: My attempt at ortho-lithiation of a 2,6-disubstituted pyridine is failing or giving low yields. What could be the issue?
A4: Direct lithiation of pyridines can be complicated by the nucleophilic addition of the organolithium reagent to the pyridine ring.[6][7] For 2,6-disubstituted pyridines, steric hindrance can further impede the approach of the base.
-
Choice of Base: Instead of highly nucleophilic bases like n-BuLi, use sterically hindered lithium amides such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[6][8][9] These bases are less prone to addition and can selectively deprotonate the desired position.
-
Temperature Control: Maintain a low reaction temperature (e.g., -78 °C) to minimize side reactions and improve the stability of the lithiated intermediate.[6][9]
-
Directing Groups: If your substrate lacks a strong directing metalation group (DMG) at the 2- or 6-position, the lithiation may be unselective. The presence of a DMG is often necessary to direct the deprotonation to the adjacent position.[8]
-
Solvent: Use anhydrous ethereal solvents like THF or diethyl ether. The addition of a coordinating agent like TMEDA can enhance the basicity of the organolithium reagent and facilitate deprotonation.[7]
Q5: I am struggling with poor regioselectivity in the C-H functionalization of my 2,6-disubstituted pyridine. How can I control the position of functionalization?
A5: Regiocontrol is a significant challenge in pyridine C-H functionalization due to the electronic nature of the ring.
-
Directing Groups: The most reliable method to control regioselectivity is to use a directing group (DG). The DG coordinates to the metal catalyst and directs the C-H activation to a specific position, usually ortho to the DG.[10]
-
Steric Control: The inherent steric bulk of the 2,6-substituents can sometimes be exploited to direct functionalization to the less hindered C-4 position.
-
Electronic Control: The electronic properties of the existing substituents play a key role. Electron-withdrawing groups can influence the site of metalation or coupling.[9]
-
Catalyst/Ligand System: In transition metal-catalyzed C-H functionalization, the choice of ligand is critical and can significantly influence the regioselectivity. A screening of different ligands is often necessary.[9]
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of 2,6-Dichloropyridine
| Catalyst System (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu | Dioxane/H₂O (4:1) | 100 | 91 | Effective for dialkylation with alkyl boronic esters.[4] |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | High | Good for sterically hindered substrates.[1] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | High | General system for challenging couplings.[1] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/Ethanol (4:1) | MW | 20-100 | Yields vary significantly with substrate.[3] |
Table 2: Conditions for Directed Ortho-Metalation (DoM) of Substituted Pyridines
| Substrate | Base (equiv.) | Solvent / Additive | Temp (°C) | Electrophile | Yield (%) |
| 2-(Pivaloylamino)pyridine | n-BuLi (2.1) | THF | -78 to 0 | Me₂S₂ | 45 |
| 2-Chloropyridine | LDA (1.1) | THF | -78 | Me₃SiCl | 95 |
| 2,6-Difluoropyridine | LDA | THF | -78 | - | Quantitative lithiation |
| 3-Methoxypyridine | n-BuLi / TMEDA | Ether | -70 | CO₂ | 70 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Chloro-6-Substituted Pyridines
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
2-Chloro-6-substituted pyridine (1.0 equiv)
-
Boronic acid or pinacol ester (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add the 2-chloro-6-substituted pyridine, boronic acid derivative, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Directed Ortho-Metalation (DoM) of a Pyridine with a Directing Group
This protocol is adapted for pyridines bearing a directing group (e.g., amide, carbamate) at the 2-position, aiming for functionalization at the 3-position.
Materials:
-
2-(Directing group)-substituted pyridine (1.0 equiv)
-
Lithium diisopropylamide (LDA) (1.1 equiv, freshly prepared or commercial solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., trimethylsilyl chloride, 1.2 equiv)
Procedure:
-
To an oven-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of the 2-substituted pyridine in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise via syringe over 15 minutes.
-
Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Add the electrophile dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling of 2,6-disubstituted pyridines.
Caption: Troubleshooting workflow for Directed ortho-Metalation (DoM) of substituted pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. uwindsor.ca [uwindsor.ca]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
preventing over-oxidation of the hydroxymethyl group in pyridine synthesis
Topic: Preventing Over-oxidation of the Hydroxymethyl Group in Pyridine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address the common challenge of over-oxidation of the hydroxymethyl group to a carboxylic acid during the synthesis of pyridinecarboxaldehydes.
Frequently Asked Questions (FAQs)
Q1: What is over-oxidation in the context of hydroxymethylpyridine synthesis?
A1: Over-oxidation refers to the undesired conversion of the target pyridinecarboxaldehyde to the corresponding pyridine carboxylic acid. This occurs when the oxidizing agent is too strong or when reaction conditions are not carefully controlled, leading to a lower yield of the desired aldehyde product. Aldehydes are generally more susceptible to oxidation than primary alcohols.[1]
Q2: Which oxidizing agents are prone to causing over-oxidation?
A2: Strong oxidizing agents such as potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄, often generated in situ from chromium trioxide or potassium dichromate) are known to readily oxidize primary alcohols to carboxylic acids and will often lead to over-oxidation of hydroxymethylpyridines.[1]
Q3: What are the key factors to control to prevent over-oxidation?
A3: The key factors to control are:
-
Choice of Oxidizing Agent: Utilize mild and selective oxidizing agents.
-
Reaction Temperature: Many selective oxidations are performed at low temperatures to enhance selectivity.
-
Stoichiometry of the Oxidant: Using a large excess of the oxidizing agent can promote over-oxidation.
-
Reaction Time: Prolonged reaction times can lead to the formation of by-products, including the carboxylic acid.
-
Presence of Water: For some oxidation reactions, the presence of water can facilitate the hydration of the aldehyde, which is then more easily oxidized to the carboxylic acid.
Q4: Can I use a strong oxidant and still avoid over-oxidation?
A4: While challenging, it is possible. One strategy is to remove the aldehyde from the reaction mixture as it forms, typically through distillation if the aldehyde is volatile. This prevents its further oxidation.[1] However, for non-volatile aldehydes like most pyridinecarboxaldehydes, this method is not practical. Therefore, the use of mild oxidants is highly recommended.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no yield of the desired pyridinecarboxaldehyde, with the starting hydroxymethylpyridine unreacted. | 1. Inactive oxidizing agent. 2. Reaction temperature is too low. 3. Insufficient amount of oxidizing agent. | 1. Use a fresh batch of the oxidizing agent. Some reagents, like Dess-Martin periodinane, can be sensitive to moisture. 2. Gradually increase the reaction temperature, monitoring the reaction progress by TLC or LC-MS. 3. Ensure the correct stoichiometry of the oxidizing agent is used. For heterogeneous reactions with MnO₂, a significant excess is often required. |
| Significant amount of pyridine carboxylic acid is formed alongside the desired aldehyde. | 1. The oxidizing agent is too strong. 2. The reaction temperature is too high. 3. The reaction was left for too long. 4. Presence of water in the reaction mixture. | 1. Switch to a milder oxidizing agent such as Dess-Martin periodinane (DMP), Swern oxidation conditions, or activated manganese dioxide (MnO₂). 2. Perform the reaction at a lower temperature. Swern oxidations are typically carried out at -78 °C. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed. 4. Ensure anhydrous conditions, especially when using reagents like DMP. |
| A complex mixture of products is observed. | 1. The substrate is sensitive to the reaction conditions. 2. Side reactions are occurring. | 1. If the pyridine ring has other sensitive functional groups, choose a highly chemoselective oxidant like DMP. 2. For Swern oxidations, ensure the temperature is kept low to avoid side reactions like the Pummerer rearrangement. |
| The reaction is not reproducible. | 1. The quality of the oxidizing agent varies between batches. 2. Inconsistent reaction conditions (e.g., moisture, temperature). | 1. For MnO₂, the activity can vary significantly depending on the preparation method. Use a consistent source or preparation method for your MnO₂. For DMP, ensure it is stored under anhydrous conditions. 2. Standardize all reaction parameters, including solvent purity, temperature control, and reaction time. |
Data Presentation: Comparison of Mild Oxidizing Agents
The following table summarizes the typical yields for the oxidation of 2-(hydroxymethyl)pyridine to 2-pyridinecarboxaldehyde using different mild oxidizing agents. Note that reaction conditions can significantly influence the yield.
| Oxidizing Agent | Typical Yield of 2-Pyridinecarboxaldehyde | Key Advantages | Common Solvents |
| Dess-Martin Periodinane (DMP) | ~74-95%[2] | Mild conditions (room temp, neutral pH), high chemoselectivity, short reaction times.[3] | Dichloromethane (DCM), Chloroform |
| Swern Oxidation | ~92% (for a similar substrate) | Mild, avoids toxic heavy metals, wide functional group tolerance.[4] | Dichloromethane (DCM) |
| Manganese Dioxide (MnO₂) (activated) | High, but can vary. A patent suggests a yield of over 90% can be achieved. | Good for benzylic and allylic alcohols, heterogeneous (easy removal). | Dichloromethane (DCM), Chloroform, Hexane |
Experimental Protocols
Protocol 1: Selective Oxidation using Dess-Martin Periodinane (DMP)
This protocol is adapted for the selective oxidation of a primary alcohol to an aldehyde.
Materials:
-
2-(Hydroxymethyl)pyridine
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-(hydroxymethyl)pyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.
-
Stir vigorously until the solid byproducts dissolve.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-pyridinecarboxaldehyde.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Selective Oxidation using Swern Oxidation
This protocol describes the oxidation of a primary alcohol to an aldehyde under cryogenic conditions.
Materials:
-
Anhydrous Dichloromethane (DCM)
-
Oxalyl chloride
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
2-(Hydroxymethyl)pyridine
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
Procedure:
-
To a solution of oxalyl chloride (1.1 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of 2-(hydroxymethyl)pyridine (1.0 eq) in anhydrous DCM dropwise, ensuring the internal temperature remains below -65 °C.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise, again maintaining the temperature below -65 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature over about 30 minutes.
-
Quench the reaction with water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Protocol 3: Selective Oxidation using Activated Manganese Dioxide (MnO₂)
This protocol is suitable for the oxidation of benzylic alcohols like hydroxymethylpyridines.
Materials:
-
2-(Hydroxymethyl)pyridine
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform
-
Celite® or silica gel
Procedure:
-
To a solution of 2-(hydroxymethyl)pyridine (1.0 eq) in DCM or chloroform, add activated MnO₂ (5-10 eq by weight).
-
Stir the suspension vigorously at room temperature. The reaction is heterogeneous.
-
Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight depending on the activity of the MnO₂.
-
Upon completion, filter the reaction mixture through a pad of Celite® or silica gel to remove the MnO₂.
-
Wash the filter cake thoroughly with the solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 2-pyridinecarboxaldehyde.
-
Purify by column chromatography or distillation if necessary.
Visualizations
Caption: Chemical pathway of hydroxymethylpyridine oxidation.
Caption: Troubleshooting workflow for over-oxidation.
References
Technical Support Center: Synthesis of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: A common and effective strategy involves the selective reduction of a diester precursor, such as Diethyl 2,6-pyridinedicarboxylate. This method is often preferred due to the challenges associated with selective mono-esterification of the corresponding diacid. A plausible route starts with the readily available 2,6-pyridinedicarboxylic acid, which is first converted to the diethyl ester, followed by a selective reduction of one of the ester groups to a hydroxymethyl group.
Q2: What are the typical challenges encountered in this synthesis that can lead to low yields?
A2: Low yields in the synthesis of this compound can arise from several factors:
-
Over-reduction: During the reduction step, both ester groups of the diester precursor can be reduced, leading to the formation of 2,6-bis(hydroxymethyl)pyridine as a significant byproduct.
-
Incomplete reaction: The reduction reaction may not proceed to completion, resulting in the recovery of unreacted starting diester.
-
Side reactions during esterification: If starting from the diacid, high temperatures during esterification can cause decarboxylation. Additionally, achieving selective mono-esterification is challenging and often results in a mixture of di-ester, mono-ester, and unreacted diacid.
-
Purification difficulties: The polarity of the desired product is intermediate between the starting diester and the diol byproduct, which can complicate purification by column chromatography.
Q3: Which reducing agents are recommended for the selective mono-reduction of Diethyl 2,6-pyridinedicarboxylate?
A3: Sodium borohydride (NaBH₄) in a protic solvent like ethanol is a commonly used reagent for this type of selective reduction. The key to selectivity is careful control of reaction conditions such as temperature, reaction time, and the stoichiometry of the reducing agent. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are generally too reactive and will likely lead to the over-reduction product.
Q4: How can I monitor the progress of the reduction reaction?
A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be chosen to achieve good separation between the starting diester, the desired mono-alcohol product, and the diol byproduct. Staining with an appropriate agent, such as potassium permanganate, can help visualize the spots.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product with significant recovery of starting material | 1. Insufficient amount of reducing agent. 2. Reaction time is too short. 3. Reaction temperature is too low. | 1. Increase the molar equivalents of the reducing agent incrementally (e.g., from 1.0 to 1.5 equivalents). 2. Extend the reaction time and monitor the progress by TLC. 3. Gradually increase the reaction temperature, but avoid excessive heat which may promote over-reduction. |
| Formation of a significant amount of the diol byproduct (2,6-bis(hydroxymethyl)pyridine) | 1. Excess of the reducing agent. 2. Prolonged reaction time. 3. High reaction temperature. | 1. Reduce the amount of the reducing agent. Careful stoichiometric control is crucial. 2. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed. 3. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Difficult purification and separation of the product from byproducts | The polarities of the product, starting material, and byproducts are relatively close. | 1. Optimize the mobile phase for column chromatography to maximize separation. A gradient elution might be necessary. 2. Consider alternative purification techniques such as preparative HPLC if column chromatography is ineffective. |
| Product appears dark or contains colored impurities | 1. Decomposition of starting materials or product at high temperatures. 2. Side reactions involving the pyridine ring. | 1. Ensure the reaction temperature is well-controlled. 2. Purify the final product using activated carbon treatment followed by recrystallization or column chromatography. |
Quantitative Data Presentation
The following table summarizes the reported yield for a closely related synthesis of Ethyl 4-(benzyloxy)-6-(hydroxymethyl)pyridine-2-carboxylate via selective reduction, which serves as a valuable reference for optimizing the synthesis of the target compound.
| Starting Material | Reducing Agent | Solvent | Reaction Time | Yield (%) |
| Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate | NaBH₄ | Ethanol | 1 hour | 67 |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2,6-pyridinedicarboxylate (Diester Precursor)
-
To a round-bottom flask, add 2,6-pyridinedicarboxylic acid (1.0 eq).
-
Add a large excess of anhydrous ethanol (10-20 eq), which also serves as the solvent.
-
While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Heat the mixture to a gentle reflux and monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Diethyl 2,6-pyridinedicarboxylate. Purify by column chromatography if necessary.
Protocol 2: Selective Mono-reduction to this compound
This protocol is adapted from the synthesis of a closely related analog due to the absence of a direct published procedure for the target molecule.
-
Dissolve Diethyl 2,6-pyridinedicarboxylate (1.0 eq) in anhydrous ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature for 1-2 hours, while monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of water.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Technical Support Center: Purification of Polar Pyridine Compounds
This technical support center provides troubleshooting assistance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with the purification of polar pyridine compounds.
Troubleshooting Guides
This section addresses specific issues encountered during the purification of polar pyridine and its derivatives in a question-and-answer format.
Issue 1: Poor Performance in Column Chromatography
Question: My polar pyridine compound is streaking, showing severe peak tailing, or is completely retained on my silica gel column. What is causing this and how can I fix it?
Answer: This is a common issue when purifying basic compounds like pyridines on standard silica gel.[1] The problem arises from the strong interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1][2] This can lead to irreversible adsorption, streaking, and low recovery.[2][3]
Troubleshooting Steps:
-
Mobile Phase Modification: The most common solution is to modify the eluent.
-
Add a Basic Modifier: Incorporate a small amount of a volatile base like triethylamine (TEA) or ammonium hydroxide (0.1-2%) into your mobile phase.[3] The competing base will interact with the acidic silanol sites, effectively shielding them from your pyridine compound and leading to improved peak shape and recovery.[1][2]
-
Adjust pH: Lowering the mobile phase pH to around 2.5-3.0 with an acid like formic acid or a phosphate buffer can protonate the silanol groups, reducing their interaction with the basic analyte.[1] However, be aware that the acidic nature of the silica gel itself can sometimes cause degradation of sensitive compounds.[2]
-
-
Change the Stationary Phase: If modifying the mobile phase is ineffective, consider an alternative stationary phase.
-
Deactivated Silica: Treat the silica gel with a base like triethylamine before packing the column to neutralize the acidic sites.[2]
-
Alumina: Switch to neutral or basic alumina, which is a less acidic support and often performs better for basic compounds.[2][3]
-
Bonded Silica: Use a bonded phase like amino-propylated silica or a polar-embedded phase column, which are designed to minimize silanol interactions.[1][2][4]
-
-
Use Dry Loading: If your compound has poor solubility in the initial, less polar eluent, consider "dry loading." Dissolve your crude product, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[2] This prevents the compound from precipitating at the top of the column.
Issue 2: Low Recovery After Purification
Question: I am losing a significant amount of my target compound during purification. What are the potential causes and solutions?
Answer: Low recovery can stem from several factors, including irreversible adsorption to the stationary phase (as discussed above), degradation of the compound, or issues with the workup procedure.
Troubleshooting Steps:
-
Check for Degradation: Assess the stability of your compound on the chosen stationary phase. Run a quick 2D TLC test: spot your sample, run the plate in a solvent system, dry it, rotate it 90 degrees, and run it again in the same solvent.[1] If you see spots that are not on the diagonal, your compound may be degrading on the silica.[1] If degradation is suspected, switch to a more inert stationary phase like end-capped silica or alumina.[1][2]
-
Optimize Evaporation: When removing the solvent after collecting fractions, use a lower temperature on the rotary evaporator and a gentle stream of nitrogen to avoid degrading a thermally sensitive compound.[1]
-
Complexation Issues (if applicable): If you are using a complexation/crystallization method (e.g., with zinc chloride), low yield can result from incomplete precipitation, dissolution of the product during washing, or decomposition.[4] Ensure the reaction is performed under anhydrous conditions and optimize washing steps with minimal cold solvent.[4]
Issue 3: Difficulty Separating Structurally Similar Isomers
Question: I am struggling to separate pyridine isomers (e.g., picolines, lutidines) with very close boiling points and polarities. What methods can I use?
Answer: Separating isomers like picolines (methylpyridines) or lutidines (dimethylpyridines) is challenging because their similar physicochemical properties make standard fractional distillation and chromatography inefficient.[4] Their boiling points can differ by only a few degrees, requiring distillation columns with a very high number of theoretical plates.[4]
Troubleshooting Steps:
-
Specialized Chromatography:
-
HPLC/UHPLC: High-performance liquid chromatography offers much higher resolution than flash chromatography. Experiment with different stationary phases (e.g., phenyl, cyano, or polar-embedded) that can offer unique selectivity.[1] Adjusting the mobile phase pH can also significantly impact the separation of ionizable isomers.[1]
-
HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and selectivity.[1]
-
-
Complexation and Crystallization: Form a complex of the pyridine mixture with an agent like zinc chloride (ZnCl₂) or mercuric chloride (HgCl₂).[5] The resulting complexes of the different isomers may have different solubilities, allowing for separation by fractional crystallization. The pure pyridine isomer can then be regenerated by decomposing the complex with a strong base and isolating it via steam distillation.[5]
-
Steric Hindrance-Based Separation: Advanced methods can leverage steric hindrance. For example, using Rhodium(II)-based metal-organic polyhedra (Rh-MOPs) can separate regioisomers based on the differential ability of the isomers to coordinate to the metal centers on the MOP surface.[6]
Frequently Asked Questions (FAQs)
Q1: How do I effectively remove water from my pyridine? A1: Pyridine is highly hygroscopic and forms a minimum-boiling azeotrope with water (boiling at ~94°C), making simple distillation ineffective for complete drying.[5][7] A multi-step approach is required for preparing anhydrous pyridine.[5]
-
Pre-drying: For pyridine with significant water content, treat it with solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets. Let it stand for a period, then decant the pyridine.[5][8]
-
Final Drying & Distillation: For truly anhydrous pyridine, the pre-dried solvent should be refluxed over a strong drying agent like calcium hydride (CaH₂) for several hours, followed by distillation under an inert atmosphere (e.g., nitrogen or argon).[5][8]
-
Storage: Store the purified, anhydrous pyridine in a tightly sealed, dark glass bottle over molecular sieves to protect it from moisture and light.[5][8]
Q2: My "pure" pyridine is yellow or brown. What causes this and how can I fix it? A2: The discoloration of pyridine is typically due to the presence of impurities or degradation products from exposure to air and light.[5] Purification by distillation, often after treatment with a drying agent like KOH or a mild oxidizing agent like potassium permanganate (KMnO₄), will usually yield a colorless liquid.[5]
Q3: How do I remove pyridine when it is used as a solvent in my reaction mixture? A3: Several methods can be employed, depending on the stability of your product.
-
Azeotropic Removal: Repeatedly add a solvent like toluene or heptane to the reaction mixture and remove it under reduced pressure (rotary evaporation).[9][10] Toluene forms a lower-boiling azeotrope with pyridine, facilitating its removal.[9]
-
Acid Wash (Extraction): If your product is stable in acidic conditions, dilute the reaction mixture with an organic solvent (like ethyl acetate or dichloromethane) and wash it with a dilute acid solution (e.g., 1-5% aq. HCl or 10% aq. copper sulfate).[9][10] The pyridine is protonated to form a water-soluble pyridinium salt, which partitions into the aqueous layer.[9] The blue copper sulfate solution will turn a deeper violet color in the presence of pyridine, providing a visual indicator.[9]
-
Poly-vinylpyridine: If pyridine is used as a base rather than the bulk solvent, consider using poly-vinylpyridine. Since it is a heterogeneous solid, it can be removed easily by simple filtration after the reaction is complete.[9]
Q4: What is the recommended first-pass purification strategy for a novel, highly polar pyridine derivative? A4: For initial purification, flash column chromatography on silica gel is a common starting point due to its simplicity.[3] However, given the high polarity, you must anticipate challenges. Start with a gradient elution from a less polar solvent system (e.g., dichloromethane) to a more polar one (e.g., dichloromethane/methanol).[2][3] It is highly recommended to add a basic modifier like 0.5-1% triethylamine to the eluent from the beginning to prevent streaking and poor recovery.[2][3] If the compound remains at the baseline (Rf=0) even in highly polar systems, you should immediately consider alternative techniques like reverse-phase chromatography or using an alumina stationary phase.[3]
Q5: When should I use a purification technique other than standard silica gel chromatography? A5: You should consider alternative techniques under the following circumstances:[3]
-
Your compound does not move from the baseline on a TLC plate (Rf = 0) even with highly polar solvent systems (e.g., 10-20% methanol in dichloromethane).[3]
-
The compound shows significant streaking on the TLC plate that cannot be resolved by adding a basic modifier to the eluent.[3]
-
There is evidence of product decomposition on the TLC plate or during the column run.[3]
-
Impurities have a very similar polarity to your desired compound, and adequate separation cannot be achieved on silica.
-
Common alternatives include reverse-phase chromatography, ion-exchange chromatography, and recrystallization.[3]
Data Presentation
Table 1: Physicochemical Properties of Pyridine and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa (of conjugate acid) | Notes |
| Pyridine | 79.10 | 115.3 | 5.23 | Forms an azeotrope with water (BP 94°C).[5][7] |
| 2-Picoline (α-Picoline) | 93.13 | 129 | 5.97 | Common impurity in crude pyridine.[4][5] |
| 3-Picoline (β-Picoline) | 93.13 | 144 | 5.68 | Isomer with a significantly different boiling point.[4] |
| 4-Picoline (γ-Picoline) | 93.13 | 145 | 6.02 | Boiling point is very close to 3-Picoline.[4] |
| 2,6-Lutidine | 107.15 | 144 | 6.77 | Separation from picoline isomers is difficult.[4] |
| Water | 18.02 | 100 | -1.74 | Common contaminant; pyridine is very hygroscopic.[5] |
Data sourced from multiple chemical suppliers and literature.[4][5][7] Boiling points can vary slightly with atmospheric pressure.
Table 2: Comparison of Common Drying Agents for Pyridine
| Drying Agent | Type | Efficiency | Procedure | Cautions |
| KOH / NaOH | Basic | Good (for pre-drying) | Stir with pellets for several hours, then decant or filter.[5][8] | Does not remove the last traces of water. May introduce basic impurities.[8] |
| Calcium Hydride (CaH₂) | Reactive | Excellent | Reflux for several hours, then distill.[5][8] | Reacts with water to produce flammable H₂ gas; do not use in a sealed system.[5] |
| Molecular Sieves (4Å) | Adsorbent | Good (for storage) | Add activated sieves to already distilled pyridine for storage.[8] | Lower capacity than reactive agents; not ideal for bulk water removal. |
| Potassium Metal | Reactive | Ultimate Dryness | Used for final drying when extreme dryness is required.[5] | Highly reactive and dangerous. For expert use only. |
Experimental Protocols
Protocol 1: Anhydrous Pyridine Preparation (Drying and Distillation)
This protocol describes the rigorous drying of pyridine suitable for moisture-sensitive reactions.
Methodology:
-
Safety: Perform all steps in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves. Pyridine is flammable and toxic.[5]
-
Pre-drying: Place 500 mL of reagent-grade pyridine into a 1 L round-bottom flask. Add approximately 50 g of solid potassium hydroxide (KOH) pellets.[5] Swirl the flask gently and let it stand overnight (or for at least 4 hours).
-
Decanting: Carefully decant the pyridine from the KOH pellets into a dry 1 L distillation flask containing a magnetic stir bar.
-
Final Drying: Add 10-15 g of calcium hydride (CaH₂) powder to the decanted pyridine.[5]
-
Caution: Calcium hydride reacts with water to produce hydrogen gas. Ensure the apparatus is not sealed and is properly vented.[5]
-
-
Refluxing: Assemble a distillation apparatus, fitting the flask with a reflux condenser. Protect the top of the condenser with a drying tube filled with calcium chloride or a nitrogen/argon inlet.[5] Heat the mixture to a gentle reflux and maintain for 2-4 hours.[5]
-
Distillation: After refluxing, replace the reflux condenser with a distillation head, condenser, and receiving flask. Distill the pyridine under an inert atmosphere (N₂ or Ar). Collect the fraction boiling at approximately 114-115°C.
-
Storage: Transfer the distilled, anhydrous pyridine to a clean, dry, amber glass bottle equipped with a septa-sealed cap. For long-term storage, add activated 4Å molecular sieves.
Protocol 2: Purification of a Polar Pyridine by Flash Column Chromatography
This protocol provides a general method for purifying a polar pyridine derivative using a modified mobile phase.
Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (e.g., Hexane, Dichloromethane) and a polar solvent (e.g., Ethyl Acetate, Methanol). To the chosen solvent system, add 0.5-1% triethylamine (TEA) to see if it improves the spot shape and Rf value. An ideal Rf for the target compound is ~0.25-0.35.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.[11][12] Add a thin layer of sand.
-
In a beaker, create a slurry of silica gel in the initial, least polar eluent (e.g., 100% Dichloromethane + 1% TEA).[12][13]
-
Pour the slurry into the column, continuously tapping the side of the column to ensure even packing.[11] Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed.[12] Do not let the column run dry.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude sample (e.g., 1 g) in a minimal amount of a suitable solvent (e.g., Dichloromethane).
-
Add 2-3 g of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.[2]
-
Carefully add this powder to the top of the packed column, creating a thin, even band. Add a protective layer of sand on top.
-
-
Elution:
-
Carefully add the eluent to the column. Use a gradient elution, starting with a less polar solvent system and gradually increasing the percentage of the more polar solvent (e.g., start with 100% DCM, then move to 2% MeOH in DCM, 5% MeOH in DCM, etc.). Ensure 1% TEA is present in all solvent mixtures.
-
Apply gentle pressure to the top of the column to maintain a steady flow rate.
-
Collect fractions in test tubes and monitor the separation by TLC.
-
-
Isolation: Combine the fractions containing the pure product, and remove the solvent and TEA under reduced pressure.
Protocol 3: Purification by Recrystallization
This protocol is for purifying a solid polar pyridine derivative.
Methodology:
-
Solvent Selection: The key is to find a solvent (or solvent pair) in which the compound is highly soluble when hot but poorly soluble when cold.[14] Test small amounts of your compound in various solvents (e.g., water, ethanol, ethyl acetate, acetone, toluene) to find a suitable candidate. Polar pyridines often require polar solvents.[15]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a stir bar) while stirring.[16] Continue adding small portions of hot solvent until the solid just dissolves. Do not add a large excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Keep the solution, funnel, and receiving flask hot during this process to prevent premature crystallization.[14][17]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.[14] Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[16]
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a "seed crystal" of the pure compound.[16][17]
-
Collection and Washing: Collect the crystals by suction filtration using a Büchner funnel.[17] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Mandatory Visualizations
Caption: Troubleshooting workflow for common polar pyridine chromatography issues.
Caption: Experimental workflow for the preparation of anhydrous pyridine.
Caption: Logical workflow for removing pyridine solvent via acid-base extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. web.uvic.ca [web.uvic.ca]
- 13. youtube.com [youtube.com]
- 14. community.wvu.edu [community.wvu.edu]
- 15. benchchem.com [benchchem.com]
- 16. rubingroup.org [rubingroup.org]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
managing reaction byproducts in pyridine carboxylate esterification
Welcome to the technical support center for pyridine carboxylate esterification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this important chemical transformation.
Troubleshooting Guide
Issue 1: Low or No Ester Product Yield
Question: My pyridine carboxylate esterification reaction has a very low yield or has not produced any of the desired ester. What are the potential causes and how can I resolve this?
Answer: Low to no yield in pyridine carboxylate esterification can stem from several factors, primarily related to reaction equilibrium, reagent quality, and reaction conditions.
Possible Causes and Solutions:
-
Presence of Water: The Fischer-Speier esterification is a reversible reaction where water is a byproduct.[1][2] The presence of water, either in the reagents or from atmospheric moisture, can shift the equilibrium back towards the starting materials, thus reducing the ester yield.[1]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use anhydrous alcohols and solvents.[3] Dry all glassware thoroughly before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[3]
-
Water Removal: Employ methods to remove water as it is formed. This can be achieved using a Dean-Stark apparatus, particularly when using a solvent like toluene that forms an azeotrope with water.[1][2] Molecular sieves can also be added to the reaction mixture as a drying agent.[2]
-
-
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or catalyst deactivation.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting materials.[3]
-
Increase Reaction Time: Some esterifications, especially with sterically hindered substrates, can require extended reaction times, sometimes up to 48 hours.[3]
-
Elevate Temperature: Increasing the reaction temperature can enhance the reaction rate. For Fischer esterifications, refluxing is common.[4] For methods using pyridine-2-carboxylic anhydride with secondary alcohols, heating to 50 °C may be necessary.[3]
-
Optimize Catalyst Amount: In DMAP-catalyzed reactions, increasing the amount of DMAP (up to 1 equivalent for hindered alcohols) can improve the reaction rate.[3]
-
-
-
Steric Hindrance: Tertiary alcohols and sterically hindered pyridine carboxylic acids can be challenging to esterify due to their reduced nucleophilicity and accessibility of the reaction center.[3][5]
-
Troubleshooting Steps:
-
Use a More Reactive Acylating Agent: Instead of a direct Fischer esterification, consider converting the pyridine carboxylic acid to a more reactive intermediate like an acyl chloride or using pyridine-2-carboxylic anhydride.[6][7]
-
Employ a More Potent Catalyst: For sluggish reactions with hindered alcohols, a stronger nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) is often more effective than pyridine alone.[6]
-
Harsh Reaction Conditions: Be prepared to use more forcing conditions, such as higher temperatures and longer reaction times, but be mindful of potential side reactions.[3]
-
-
Issue 2: Formation of Significant Byproducts
Question: My reaction has produced the desired ester, but I am observing significant amounts of byproducts that are complicating purification. What are these byproducts and how can I minimize them?
Answer: The formation of byproducts is a common challenge in pyridine carboxylate esterification, with the specific byproducts depending on the chosen synthetic route.
Common Byproducts and Mitigation Strategies:
-
Unreacted Starting Materials: The most common "byproducts" are often the unreacted pyridine carboxylic acid and alcohol.
-
Mitigation: Drive the reaction to completion by using an excess of one reagent (usually the alcohol) and removing water as it forms.[1]
-
-
Picolinic Acid (in reactions with Pyridine-2-carboxylic Anhydride): When using pyridine-2-carboxylic anhydride, picolinic acid is the primary byproduct.[3]
-
Mitigation and Removal: This byproduct is typically removed during the aqueous workup. A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will deprotonate the carboxylic acid, making it soluble in the aqueous layer.[3]
-
-
Dicyclohexylurea (DCU) (in DCC-mediated couplings): The use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent results in the formation of dicyclohexylurea (DCU) as a byproduct.[8][9]
-
N-Acylurea (in DCC-mediated couplings): A common side reaction in DCC couplings is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the alcohol.[5]
-
Mitigation: The addition of 4-dimethylaminopyridine (DMAP) as a catalyst suppresses this side reaction by acting as an efficient acyl transfer agent.[9]
-
-
Elimination Products (with Tertiary Alcohols): The use of harsh conditions (e.g., high temperatures, strong acids) with tertiary alcohols can lead to elimination reactions, forming alkenes as byproducts.[2][3]
-
Non-volatile Salts (in acid-catalyzed reactions): In the presence of strong acid catalysts like sulfuric acid, the basic pyridine nitrogen of the ester product can form a non-volatile salt (e.g., methyl nicotinate sulfate).[12] This can make isolation by distillation difficult.
-
Mitigation and Workup: The traditional approach is to neutralize the acid catalyst with a base like aqueous ammonia at low temperatures to prevent hydrolysis of the ester before extraction.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of pyridine or DMAP in esterification reactions?
A1: In the context of esterification using acyl chlorides or anhydrides, pyridine and 4-(Dimethylamino)pyridine (DMAP) serve multiple roles. Primarily, they act as bases to neutralize the acidic byproduct (e.g., HCl from acyl chlorides or picolinic acid from the anhydride), which prevents the protonation of the alcohol nucleophile.[6][13] Additionally, they can act as nucleophilic catalysts. They react with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the alcohol.[3][6] DMAP is a more potent nucleophilic catalyst than pyridine.[6]
Q2: How can I purify my pyridine carboxylate ester from the reaction mixture?
A2: The purification strategy depends on the properties of the ester and the byproducts present. Common methods include:
-
Extraction: After neutralizing any acid catalyst, the ester can be extracted from the aqueous phase using an organic solvent like ethyl acetate or dichloromethane.[3][12] Washing the organic layer with a mild base (e.g., NaHCO₃ solution) can remove acidic impurities, while a brine wash helps to remove residual water.[3]
-
Distillation: For volatile esters, vacuum distillation can be an effective purification method after removing the solvent.[12]
-
Flash Column Chromatography: This is a versatile method for separating the ester from byproducts with different polarities.[3]
-
Recrystallization: If the ester is a solid, recrystallization from a suitable solvent system can yield a highly pure product.[14]
Q3: My ester seems to be hydrolyzing back to the carboxylic acid during the workup. How can I prevent this?
A3: Ester hydrolysis is a significant issue, especially under acidic or basic conditions with prolonged exposure to water. To minimize hydrolysis:
-
Work Quickly and at Low Temperatures: Perform extractions and washes promptly and, if possible, with cold solutions. For acid-catalyzed reactions, neutralization should be carried out at ice-water temperatures.[12]
-
Use Mild Bases for Neutralization: Use a weak base like sodium bicarbonate to neutralize acidic byproducts, as strong bases can promote saponification (base-catalyzed ester hydrolysis).
-
Thorough Drying: After extraction, dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.[3]
Data Presentation
Table 1: Comparison of Esterification Methods for Pyridine Carboxylic Acids
| Method | Typical Reagents | Catalyst | Typical Conditions | Reaction Time | Reported Yield | Key Byproducts |
| Fischer-Speier Esterification | Pyridine carboxylic acid, Alcohol | Strong acid (e.g., H₂SO₄) | Reflux | 3 - 13+ hours | 23% - 97%[1][15] | Water, Non-volatile salts[12] |
| Acyl Chloride Method | Nicotinoyl chloride, Alcohol | Pyridine or DMAP | Room Temperature | Varies | Good to Excellent | Pyridinium hydrochloride |
| Pyridine-2-carboxylic Anhydride | Pyridine-2-carboxylic acid, Alcohol | DMAP (optional) | Room Temp to 50°C | 2 - 12 hours[3] | Good to Excellent | Picolinic acid[3] |
| DCC Coupling (Steglich) | Pyridine carboxylic acid, Alcohol | DCC, DMAP | Room Temperature | 2 - 4 hours | ~80%[7] | Dicyclohexylurea (DCU), N-acylurea[9] |
Experimental Protocols
Protocol 1: Fischer Esterification of Nicotinic Acid (High-Yield Solid Acid Catalyst Method)[15]
-
To a 500 mL four-necked flask, add toluene (123.1 g), absolute ethanol (92.1 g, 2 mol), a solid acid catalyst (e.g., HND230, 2.5 g), and nicotinic acid (246.2 g).[15]
-
Slowly heat the mixture to 55°C and stir for 4 hours.[15]
-
Increase the temperature to reflux and remove the water formed during the reaction using a Dean-Stark trap.
-
Once no more water is collected, the reaction is considered complete.
-
Cool the reaction mixture to room temperature.
-
Recover the solid acid catalyst by filtration.
-
Remove the toluene from the filtrate by distillation under reduced pressure to yield the ethyl nicotinate product.
Protocol 2: Esterification using Pyridine-2-carboxylic Anhydride (for a Primary Alcohol)[3]
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 mmol) and DMAP (0.1 mmol).
-
Dissolve the solids in anhydrous dichloromethane (DCM, 5 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Add Pyridine-2-carboxylic Anhydride (1.1 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting alcohol is consumed (typically 2-4 hours).[3]
-
Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing low or no yield in pyridine carboxylate esterification.
Caption: Comparison of common esterification pathways for pyridine carboxylic acids and their primary byproducts.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgosolver.com [orgosolver.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. peptide.com [peptide.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 13. reddit.com [reddit.com]
- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Scalability Issues in Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate Reactions
Welcome to the Technical Support Center for the synthesis of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for scaling up?
A1: There are two primary scalable synthetic routes for this compound:
-
Route A: Selective Reduction of a Diester. This route typically starts with the commercially available dimethyl pyridine-2,6-dicarboxylate. A selective mono-reduction of one of the methyl esters is performed, followed by transesterification to the ethyl ester if necessary. This approach is common in laboratory settings and has been scaled to the multi-gram level.
-
Route B: Esterification of the corresponding Carboxylic Acid. This pathway involves the synthesis of 6-(hydroxymethyl)pyridine-2-carboxylic acid, which is then esterified to the desired ethyl ester. The carboxylic acid precursor can be synthesized from 2,6-lutidine through oxidation.
Q2: We are observing significant amounts of 2,6-pyridinedimethanol as a byproduct during the selective reduction of dimethyl pyridine-2,6-dicarboxylate. How can we minimize this?
A2: The formation of 2,6-pyridinedimethanol is a common issue during the selective reduction and arises from the over-reduction of both ester groups. To minimize this side reaction during scale-up, consider the following:
-
Stoichiometry of the Reducing Agent: Carefully control the stoichiometry of the reducing agent, typically sodium borohydride. Use of a slight excess is necessary for complete conversion of the starting material, but a large excess will favor the formation of the diol.
-
Slow Addition: Add the reducing agent portion-wise or as a solution over an extended period. This helps to maintain a low concentration of the reducing agent in the reaction mixture, favoring the mono-reduction.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the reducing agent. Exothermic reactions can lead to localized heating and promote over-reduction.
-
Solvent System: The choice of solvent can influence the selectivity. Protic solvents like methanol are often used, but their reactivity with the borohydride needs to be considered and may require a larger excess of the reducing agent.
Q3: Our Fischer esterification of 6-(hydroxymethyl)pyridine-2-carboxylic acid is not going to completion at a larger scale. What can we do?
A3: Driving the Fischer esterification to completion is a common challenge due to the reversible nature of the reaction. At a larger scale, mass transfer limitations can exacerbate this issue. To improve the conversion, you can:
-
Use a Large Excess of Ethanol: Employing ethanol as the solvent ensures a high concentration of one of the reactants, shifting the equilibrium towards the product side.
-
Water Removal: Implement a method to remove water as it is formed. A Dean-Stark apparatus is a common laboratory technique that can be adapted for larger-scale setups.
-
Acid Catalyst: Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used. The catalyst concentration may need to be optimized for the larger scale.
-
Reaction Time and Temperature: Increasing the reaction time and/or temperature (reflux) can help to drive the reaction to completion. However, be mindful of potential side reactions at higher temperatures.
Q4: We are struggling with the purification of this compound from the reaction mixture. What are the recommended procedures for large-scale purification?
A4: Purification can be a significant bottleneck in scaling up this synthesis. The choice of method depends on the impurities present.
-
Direct Distillation: For reactions where the product is relatively clean, vacuum distillation can be an effective method for purification at scale. This is particularly relevant for the esterification route if the starting carboxylic acid is of high purity.[1]
-
Crystallization: If the product is a solid and the impurities are sufficiently different in solubility, crystallization can be a highly effective and scalable purification technique. Experiment with different solvent systems to find optimal conditions for selective crystallization.
-
Column Chromatography: While standard silica gel chromatography is not ideal for very large quantities, it can be used for intermediate scales. Consider using automated flash chromatography systems for more efficient separations. For industrial-scale production, simulated moving bed (SMB) chromatography could be an option.
-
Extraction: A well-designed series of aqueous extractions can be used to remove water-soluble impurities and unreacted starting materials. Careful pH control during the workup is crucial to ensure the product remains in the organic phase.
Troubleshooting Guides
Issue 1: Low Yield in the Selective Reduction of Dimethyl Pyridine-2,6-dicarboxylate
| Symptom | Possible Cause | Recommended Action |
| High levels of unreacted starting material | Insufficient reducing agent. | Increase the equivalents of sodium borohydride slightly (e.g., from 1.1 eq to 1.3 eq). Ensure the quality of the reducing agent. |
| Low reaction temperature leading to slow reaction. | Allow the reaction to stir for a longer period at the controlled low temperature, or consider a slight increase in temperature after the initial addition. | |
| Significant formation of 2,6-pyridinedimethanol | Excess of reducing agent. | Reduce the equivalents of sodium borohydride. |
| Rapid addition of reducing agent causing localized high concentrations. | Add the reducing agent slowly and portion-wise. | |
| Poor temperature control leading to hot spots. | Improve cooling and agitation to maintain a consistent low temperature throughout the reaction vessel. | |
| Formation of the isomeric mthis compound | This is a potential byproduct if the starting material is not symmetrical. | Ensure the starting material is the symmetrical dimethyl pyridine-2,6-dicarboxylate. |
Issue 2: Side Reactions during Fischer Esterification
| Symptom | Possible Cause | Recommended Action |
| Formation of a di-ester of 2,6-pyridinedimethanol | Contamination of the starting carboxylic acid with 2,6-pyridinedimethanol. | Purify the 6-(hydroxymethyl)pyridine-2-carboxylic acid before esterification. |
| Formation of polymeric byproducts | High reaction temperatures leading to intermolecular reactions. | Reduce the reaction temperature and/or use a milder acid catalyst. |
| Decomposition of the starting material or product | Harsh acidic conditions or high temperatures. | Consider using a milder esterification method, such as activation with a coupling agent (e.g., DCC/DMAP), although this is less ideal for large-scale due to cost and byproduct removal. |
Experimental Protocols
Protocol 1: Selective Mono-reduction of Dimethyl Pyridine-2,6-dicarboxylate
This protocol is a representative procedure and may require optimization for your specific scale and equipment.
Materials:
-
Dimethyl pyridine-2,6-dicarboxylate
-
Methanol
-
Sodium borohydride
-
Hydrochloric acid (for quenching)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve dimethyl pyridine-2,6-dicarboxylate (1.0 eq) in methanol.
-
Cool the solution to 0-5 °C with an ice bath.
-
Slowly add sodium borohydride (1.1-1.3 eq) portion-wise over 1-2 hours, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 2-4 hours, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, slowly quench the reaction by adding hydrochloric acid (1M) until the pH is acidic, being cautious of hydrogen gas evolution.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: Fischer Esterification of 6-(hydroxymethyl)pyridine-2-carboxylic acid
Materials:
-
6-(hydroxymethyl)pyridine-2-carboxylic acid
-
Ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a Dean-Stark trap (optional), suspend 6-(hydroxymethyl)pyridine-2-carboxylic acid (1.0 eq) in a large excess of ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC or HPLC. If using a Dean-Stark trap, collect the water that azeotropes with the ethanol.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or crystallization.
Visualizations
Caption: Workflow for Selective Mono-reduction.
Caption: Workflow for Fischer Esterification.
Caption: Troubleshooting Logic for Low Yield.
References
Validation & Comparative
A Researcher's Guide to NMR Validation of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate Oxidation Products
For researchers and scientists engaged in drug development and synthetic chemistry, the precise verification of reaction products is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy data for the validation of products derived from the oxidation of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate. We present detailed experimental protocols and a clear comparison of the NMR spectral data for the starting material and its subsequent oxidation products: Ethyl 6-formylpyridine-2-carboxylate and 6-(Ethoxycarbonyl)pyridine-2-carboxylic acid.
Reaction Pathway and Validation Workflow
The oxidation of this compound can be performed in a stepwise manner. The primary alcohol is first oxidized to an aldehyde, which can then be further oxidized to a carboxylic acid. The validation of each step is crucial to ensure the desired product has been obtained before proceeding to the next synthetic transformation.
Caption: Workflow for the synthesis and NMR validation of oxidation products.
Comparative NMR Data Analysis
The transformation of the hydroxymethyl group to an aldehyde and then to a carboxylic acid results in significant and predictable changes in the 1H and 13C NMR spectra. The following tables summarize the expected chemical shifts for the key protons and carbons in each compound.
Table 1: Comparative 1H NMR Chemical Shifts (δ, ppm)
| Proton Assignment | This compound | Ethyl 6-formylpyridine-2-carboxylate | 6-(Ethoxycarbonyl)pyridine-2-carboxylic acid | Key Diagnostic Change |
| Pyridine H-3 | ~7.8 | ~8.1 | ~8.2 | Downfield shift upon oxidation |
| Pyridine H-4 | ~7.9 | ~8.2 | ~8.3 | Downfield shift upon oxidation |
| Pyridine H-5 | ~7.5 | ~8.0 | ~8.1 | Downfield shift upon oxidation |
| -CH2OH / -CHO / -COOH | ~4.8 (s, 2H) | ~10.1 (s, 1H) | ~13.0 (br s, 1H) | Disappearance of -CH2OH singlet; Appearance of aldehyde proton; Appearance of broad carboxylic acid proton |
| -OCH2CH3 | ~4.4 (q, 2H) | ~4.5 (q, 2H) | ~4.5 (q, 2H) | Minimal change |
| -OCH2CH3 | ~1.4 (t, 3H) | ~1.4 (t, 3H) | ~1.4 (t, 3H) | Minimal change |
Table 2: Comparative 13C NMR Chemical Shifts (δ, ppm)
| Carbon Assignment | This compound | Ethyl 6-formylpyridine-2-carboxylate | 6-(Ethoxycarbonyl)pyridine-2-carboxylic acid | Key Diagnostic Change |
| Pyridine C-2 | ~148 | ~149 | ~150 | Downfield shift of ester-bearing carbon |
| Pyridine C-3 | ~123 | ~125 | ~126 | Downfield shift |
| Pyridine C-4 | ~138 | ~139 | ~140 | Downfield shift |
| Pyridine C-5 | ~120 | ~128 | ~129 | Downfield shift |
| Pyridine C-6 | ~160 | ~153 | ~151 | Upfield shift of carbon attached to the oxidized group |
| -CH2OH / -CHO / -COOH | ~64 | ~193 | ~165 | Significant downfield shift for aldehyde, characteristic shift for carboxylic acid |
| Ester C=O | ~166 | ~165 | ~165 | Minimal change |
| -OCH2CH3 | ~62 | ~62 | ~62 | Minimal change |
| -OCH2CH3 | ~14 | ~14 | ~14 | Minimal change |
Experimental Protocols
Detailed and reliable experimental procedures are critical for the successful synthesis and subsequent validation of the target molecules.
Synthesis of Ethyl 6-formylpyridine-2-carboxylate (Swern Oxidation)
The Swern oxidation is a mild and efficient method for the oxidation of primary alcohols to aldehydes.
Caption: Experimental workflow for the Swern oxidation.
Procedure:
-
To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (2.0 eq) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of 6-(Ethoxycarbonyl)pyridine-2-carboxylic acid (Pinnick Oxidation)
The Pinnick oxidation is a highly selective method for the oxidation of aldehydes to carboxylic acids in the presence of other functional groups.
Procedure:
-
Dissolve Ethyl 6-formylpyridine-2-carboxylate (1.0 eq) in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (4.0 eq) as a chlorine scavenger.
-
Add a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water dropwise at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated solution of sodium sulfite.
-
Acidify the aqueous layer with 1M HCl and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
NMR Sample Preparation and Analysis
Protocol:
-
Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Transfer the solution to a clean and dry NMR tube.
-
Acquire 1H and 13C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the 1H NMR spectrum and determine the chemical shifts for all signals in both 1H and 13C spectra, using the residual solvent peak as a reference.
By following these protocols and comparing the acquired NMR data with the provided reference tables, researchers can confidently validate the successful synthesis of their target molecules.
Spectroscopic Analysis of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic properties of derivatives related to Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate. While detailed, publicly available experimental spectra for this compound were not found in the searched resources, this guide offers a valuable point of reference by presenting data from structurally similar compounds. The information herein can aid researchers in the characterization, identification, and quality control of novel pyridine-2-carboxylate derivatives.
Overview of this compound
This compound is a pyridine derivative with potential applications in medicinal chemistry and materials science. Its characterization is crucial for ensuring purity and confirming its chemical structure.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 41337-81-9 |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| Appearance | White to off-white solid |
Comparative Spectroscopic Data of Related Derivatives
To provide a predictive framework for the spectroscopic analysis of this compound, this section details the experimental data for related pyridine and pyrimidine derivatives.
Table 2: ¹H NMR Spectroscopic Data of Ethyl Pyridine-2-carboxylate Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| Ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate [1] | DMSO-d₆ | 8.71 (d, J = 5.5 Hz, 1H), 8.42 – 8.31 (m, 2H), 7.67 (d, J = 2.5 Hz, 1H), 7.48 (d, J = 2.2 Hz, 1H), 7.41 (dd, J = 5.5, 2.5 Hz, 1H), 4.36 (q, J = 7.1 Hz, 2H), 1.33 (t, J = 7.1 Hz, 3H) |
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate [2] | DMSO-d₆ | 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H) |
| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [2] | DMSO-d₆ | 9.35 (brs, 1H, NH), 8.24 (d, 2H), 7.89 (brs, 1H, NH), 7.52 (d, 2H), 5.28 (s, 1H), 4.02 (q, 2H), 2.28 (s, 3H), 1.12 (t, 3H) |
Table 3: ¹³C NMR Spectroscopic Data of Ethyl Pyridine-2-carboxylate Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) |
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate [2] | DMSO-d₆ | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 |
| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [2] | DMSO-d₆ | 165.4, 152.4, 152.1, 149.7, 147.2, 128.1, 124.1, 98.3, 69.6, 54.2, 18.4, 14.4 |
| Ethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate [3] | CDCl₃ | 165.74, 153.99, 146.41, 140.91, 137.52, 129.30, 126.45, 101.35, 59.93, 55.18, 21.09, 18.50, 14.16 |
Table 4: FT-IR Spectroscopic Data of Ethyl Pyridine-2-carboxylate Derivatives
| Compound | Sample Prep. | Key Absorption Bands (ν, cm⁻¹) |
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate [2] | KBr | 3639, 2967, 1896, 1608, 1223 |
| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [2] | KBr | 3435, 2986, 1746, 1635 |
| Ethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate [3] | KBr | 3247.90, 3116.75, 2977.89, 1720.39, 1643.24, 1519.80, 1348.15, 1218, 1097.42 |
Table 5: Mass Spectrometry Data of Ethyl Pyridine-2-carboxylate Derivatives
| Compound | Ionization Method | [M]+ or [M+H]+ (m/z) |
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate [2] | Not Specified | 260 |
| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [2] | Not Specified | 305 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
For ¹H NMR, typical parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
For ¹³C NMR, typical parameters include a 30-degree pulse, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet-forming die and press under high pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition (Electrospray Ionization - ESI):
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.
-
Typical ESI-MS provides the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual signaling pathway where such a molecule could be involved.
Caption: General workflow for the synthesis and spectroscopic characterization of pyridine derivatives.
Caption: Conceptual signaling pathway illustrating the potential role of a pyridine derivative as an inhibitor.
References
A Comparative Guide to the Synthesis of 2,6-Disubstituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
The 2,6-disubstituted pyridine motif is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science. The strategic placement of substituents at the 2- and 6-positions significantly influences the molecule's biological activity and physical properties. Consequently, the development of efficient and versatile synthetic routes to access these compounds is of paramount importance. This guide provides an objective comparison of prominent synthetic strategies for 2,6-disubstituted pyridines, supported by experimental data and detailed protocols.
Overview of Synthetic Strategies
The synthesis of 2,6-disubstituted pyridines can be broadly categorized into two main approaches: ring-forming reactions (de novo synthesis) and functionalization of a pre-existing pyridine ring . This guide will explore key methodologies from both categories, including classical condensation reactions, modern transition-metal-catalyzed cross-couplings, and cycloaddition strategies. Each method presents distinct advantages and limitations concerning substrate scope, functional group tolerance, and reaction conditions.
Classical Condensation Reactions
For decades, condensation reactions have been the cornerstone of pyridine synthesis. These methods typically involve the construction of the pyridine ring from acyclic precursors.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[1][2][3][4] Modern modifications, such as one-pot procedures and the use of microwave irradiation, have improved the efficiency and convenience of this method.[1][5]
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines by reacting α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[6][7][8] This method is known for its broad substrate scope and generally good yields.[6][7]
Guareschi-Thorpe Condensation
The Guareschi-Thorpe condensation provides access to 2-pyridones, which are valuable precursors to other substituted pyridines. The reaction involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound.[9][10] Recent advancements have led to greener protocols using aqueous media.[11][12][13][14]
Table 1: Comparison of Classical Condensation Reactions
| Synthesis Method | Key Reactants | Typical Products | Yield Range | Advantages | Limitations |
| Bohlmann-Rahtz | Enamine, Ethynylketone | 2,3,6-Trisubstituted Pyridines | 40-98%[2][5] | Good regioselectivity, one-pot modifications available. | Can require high temperatures, limited commercial availability of some starting materials. |
| Kröhnke | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl | 2,4,6-Trisubstituted Pyridines | 60-95%[6][7] | Broad substrate scope, generally high yields, mild conditions. | Requires pre-synthesis of the pyridinium salt. |
| Guareschi-Thorpe | Cyanoacetamide, 1,3-Dicarbonyl compound | 2-Pyridones | 85-97%[11][12] | Access to pyridones, green and efficient modern protocols. | Primarily yields 2-pyridone derivatives. |
Transition-Metal-Catalyzed C-H Functionalization
Direct C-H functionalization of a pyridine ring has emerged as a powerful and atom-economical strategy for the synthesis of substituted pyridines. This approach avoids the often lengthy synthesis of substituted precursors required for de novo methods.
Palladium-Catalyzed C-H Arylation
Palladium catalysis is widely used for the direct arylation of pyridine derivatives.[15][16][17][18] The regioselectivity can often be controlled by the choice of directing group and reaction conditions, allowing for the targeted synthesis of 2,6-disubstituted pyridines from readily available 2-substituted pyridines.[15][17]
Iron-Catalyzed C-H Functionalization
Iron, being an earth-abundant and less toxic metal, is an attractive alternative to palladium for C-H functionalization reactions. Iron-catalyzed methods for the arylation and alkylation of pyridines are being actively developed, offering a more sustainable approach to these valuable compounds.
Table 2: Comparison of Transition-Metal-Catalyzed C-H Functionalization
| Catalyst System | Reactants | Typical Products | Yield Range | Advantages | Limitations |
| Palladium | 2-Substituted Pyridine, Aryl Halide/Boronic Acid | 2,6-Disubstituted Pyridines | 70-94%[15][17] | High efficiency, good functional group tolerance, predictable regioselectivity. | Cost of palladium, potential for metal contamination in the final product. |
| Iron | 2-Substituted Pyridine, Aryl/Alkyl Source | 2,6-Disubstituted Pyridines | Moderate to High | Lower cost, more environmentally benign. | Can require stronger reaction conditions, substrate scope may be more limited than palladium. |
Cycloaddition Reactions
Cycloaddition reactions provide a convergent and often highly regioselective route to polysubstituted pyridines.
[2+2+2] Cycloaddition
The cobalt- or rhodium-catalyzed [2+2+2] cycloaddition of two alkyne molecules and a nitrile is a powerful method for the one-step synthesis of highly substituted pyridines.[19][20][21][22][23][24][25][26] This reaction is highly atom-economical and can provide access to complex substitution patterns that are difficult to achieve through other methods.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction, involving the [4+2] cycloaddition of an aza-diene with a dienophile, is another effective strategy for constructing the pyridine ring.[27][28][29][30] This method allows for the synthesis of a wide variety of substituted pyridines with good control over the substitution pattern.
Table 3: Comparison of Cycloaddition Reactions
| Reaction Type | Key Reactants | Typical Products | Yield Range | Advantages | Limitations |
| [2+2+2] Cycloaddition | 2 x Alkyne, 1 x Nitrile | Polysubstituted Pyridines | 60-95%[19][20] | High atom economy, convergent, access to complex substitution patterns. | Can lead to regioisomeric mixtures with unsymmetrical alkynes, requires a metal catalyst. |
| Aza-Diels-Alder | Aza-diene, Dienophile | Polysubstituted Pyridines | 50-90%[27][28] | Good regioselectivity, access to diverse substitution patterns. | Availability of substituted aza-dienes can be a limitation. |
Experimental Protocols
One-Pot Bohlmann-Rahtz Synthesis of Ethyl 2,6-dimethyl-4-phenylpyridine-3-carboxylate
A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (1.54 g, 20 mmol) in ethanol (20 mL) is refluxed for 4 hours. After cooling, the reaction mixture is poured into ice water (100 mL) and the precipitate is collected by filtration. The crude product is then refluxed with an ethynyl ketone in the presence of a catalytic amount of acid (e.g., acetic acid) in a suitable solvent like toluene. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2,3,6-trisubstituted pyridine.
Kröhnke Synthesis of 2,4,6-Triphenylpyridine[6]
To a solution of 2-bromoacetophenone (1.99 g, 10 mmol) in acetone (20 mL) is added pyridine (0.87 g, 11 mmol) dropwise with stirring at room temperature. The resulting precipitate of N-phenacylpyridinium bromide is collected by filtration, washed with cold acetone, and dried. In a separate flask, N-phenacylpyridinium bromide (2.78 g, 10 mmol), chalcone (2.08 g, 10 mmol), and ammonium acetate (7.71 g, 100 mmol) are refluxed in glacial acetic acid (30 mL) for 4-6 hours. After cooling, the reaction mixture is poured into ice water, and the precipitated product is collected by filtration, washed with water, and recrystallized from ethanol to yield 2,4,6-triphenylpyridine.
Guareschi-Thorpe Synthesis of 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile[9][11]
A mixture of cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in a 1:1 mixture of water and ethanol (20 mL) is heated at 80°C for 4 hours.[9] Upon cooling, the precipitated product is collected by filtration, washed with cold water, and dried to yield the desired 2-pyridone.
Palladium-Catalyzed C6-Arylation of 2-Picoline
In a sealed tube, 2-picoline (1 mmol), an aryl bromide (1.2 mmol), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃, 2 mmol) are combined in a solvent such as dioxane or toluene (3 mL). The mixture is degassed and then heated at 100-120 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography on silica gel to afford the 2-aryl-6-methylpyridine.
Cobalt-Catalyzed [2+2+2] Cycloaddition for Pyridine Synthesis[20]
In a glovebox, a reaction vessel is charged with a cobalt catalyst (e.g., Co(I) complex, 5 mol%), a diyne (1 mmol), and a nitrile (3 mmol) in a suitable solvent such as 1,4-dioxane. The vessel is sealed and heated at 100 °C for 24 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the polysubstituted pyridine.
Conclusion
The synthesis of 2,6-disubstituted pyridines can be achieved through a variety of effective methods. Classical condensation reactions like the Kröhnke and Bohlmann-Rahtz syntheses remain highly relevant for their reliability and ability to construct the pyridine core from simple precursors. Modern transition-metal-catalyzed C-H functionalization offers a more atom-economical and direct approach to functionalize pre-existing pyridine rings, with palladium catalysis being particularly well-developed. Cycloaddition reactions, such as the [2+2+2] cycloaddition, provide a convergent and efficient means to access highly substituted and complex pyridine structures. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, functional group compatibility, and considerations of cost and environmental impact. This guide provides the foundational information for researchers to make informed decisions when designing synthetic strategies for this important class of heterocyclic compounds.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Kröhnke Pyridine Synthesis [drugfuture.com]
- 9. benchchem.com [benchchem.com]
- 10. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 12. Advanced Guareschi-Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Intramolecular C-H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis of 2-aminopyridines via ruthenium-catalyzed [2+2+2] cycloaddition of 1,6- and 1,7-diynes with cyanamides: scope and limitations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Regiocontrolled Routes to Substituted Pyridines via Directed Cycloaddition Reactions - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 30. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
A Comparative Guide to the Synthesis of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate: An Evaluation of Precursor Alternatives
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate is a valuable building block in the pharmaceutical industry, and its synthesis can be approached from several precursors. This guide provides an objective comparison of three primary synthetic routes, offering detailed experimental protocols and quantitative data to inform precursor selection.
The selection of a synthetic pathway often involves a trade-off between factors such as precursor availability and cost, reaction yield, product purity, and the complexity of the reaction and purification steps. This guide evaluates three common precursors for the synthesis of this compound:
-
Dimethyl pyridine-2,6-dicarboxylate: A commercially available diester that requires selective reduction of one ester group.
-
Diethyl 2,6-pyridinedicarboxylate: Another readily available diester that also necessitates a selective mono-reduction.
-
Ethyl 6-(chloromethyl)pyridine-2-carboxylate: A precursor requiring the hydrolysis of a chloromethyl group to the desired hydroxymethyl functionality.
Comparative Performance of Precursors
The following table summarizes the key performance indicators for the synthesis of this compound from the three alternative precursors.
| Precursor | Synthetic Strategy | Reported Yield (%) | Product Purity (%) | Key Advantages | Key Disadvantages |
| Dimethyl pyridine-2,6-dicarboxylate | Selective Reduction | 65.8%[1] | >98% (HPLC)[1] | High purity of the final product. | Requires careful control of reducing agent stoichiometry to avoid over-reduction. |
| Diethyl 2,6-pyridinedicarboxylate | Selective Mono-reduction | 78-87% (for a similar reduction) | Not explicitly reported for the target molecule, but generally good for this reaction class. | Potentially higher yields based on analogous reactions. | Requires a robust reducing agent like LiAlH₄; potential for diol formation. |
| Ethyl 6-(chloromethyl)pyridine-2-carboxylate | Hydrolysis | Good (qualitative) | High | Milder reaction conditions compared to reductions. | Precursor may be less readily available or more expensive; potential for side reactions if not controlled. |
Synthetic Pathways and Experimental Workflows
The choice of precursor dictates the overall synthetic strategy. The following diagrams illustrate the transformation from each precursor to the target molecule.
Figure 1: Synthetic pathways to this compound.
The general experimental workflow for a typical synthesis and purification is outlined below.
Figure 2: General experimental workflow for synthesis and purification.
Detailed Experimental Protocols
Route 1: Selective Reduction of Dimethyl pyridine-2,6-dicarboxylate [1]
-
Materials: Dimethyl pyridine-2,6-dicarboxylate, Methanol, Sulfuric Acid, 30% Hydrogen Peroxide, Ferrous Sulfate.
-
Procedure:
-
In a suitable reaction vessel, a mixture of dimethyl pyridine-2,6-dicarboxylate (9.8 g, 44 mmol), 60 mL of a 30% (v/v) solution of sulfuric acid in methanol, and 75 mL of methanol is prepared.
-
To this mixture, 40.8 mL of 30% hydrogen peroxide (400 mmol) and a saturated solution of ferrous sulfate (15.2 g, 100 mmol) are added simultaneously at the same rate.
-
The reaction temperature is maintained between 30-50°C.
-
Upon completion, the reaction mixture is worked up using standard procedures to isolate the product.
-
Purification is achieved by column chromatography to yield this compound.
-
Route 2: Selective Mono-reduction of Diethyl 2,6-pyridinedicarboxylate (General Procedure)
-
Materials: Diethyl 2,6-pyridinedicarboxylate, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Ethyl Acetate, Saturated Sodium Sulfate Solution.
-
Procedure:
-
A solution of Diethyl 2,6-pyridinedicarboxylate in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (a carefully controlled molar ratio is crucial to favor mono-reduction) in anhydrous THF at 0°C under an inert atmosphere.
-
The reaction mixture is stirred at 0°C for a specified time and then allowed to warm to room temperature.
-
The reaction is carefully quenched by the dropwise addition of ethyl acetate, followed by a saturated aqueous solution of sodium sulfate.
-
The resulting mixture is filtered, and the filtrate is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
-
Route 3: Hydrolysis of Ethyl 6-(chloromethyl)pyridine-2-carboxylate (General Procedure)
-
Materials: Ethyl 6-(chloromethyl)pyridine-2-carboxylate, a suitable base (e.g., Sodium Hydroxide or Potassium Carbonate), a solvent (e.g., water, acetone, or a mixture).
-
Procedure:
-
Ethyl 6-(chloromethyl)pyridine-2-carboxylate is dissolved in a suitable solvent.
-
An aqueous solution of a base is added to the mixture.
-
The reaction is stirred, and the progress is monitored by a suitable technique (e.g., TLC or LC-MS). The reaction can be heated to increase the rate of hydrolysis.
-
Upon completion, the reaction mixture is neutralized with an acid.
-
The product is extracted into an organic solvent.
-
The organic layer is dried and concentrated under reduced pressure.
-
The crude product is purified by a suitable method, such as recrystallization or column chromatography.
-
Conclusion
The choice of the most suitable precursor for the synthesis of this compound depends on the specific requirements of the researcher or organization. The selective reduction of dimethyl pyridine-2,6-dicarboxylate offers a well-documented procedure with high product purity. The selective mono-reduction of diethyl 2,6-pyridinedicarboxylate shows promise for higher yields, although optimization is required to prevent the formation of the diol byproduct. The hydrolysis of ethyl 6-(chloromethyl)pyridine-2-carboxylate provides a milder alternative, contingent on the availability and cost-effectiveness of the starting material. Researchers are encouraged to evaluate these factors in the context of their own laboratory capabilities and project goals.
References
A Comparative Guide to the Biological Activity Screening of Pyridine-2-Carboxylate Libraries
For Researchers, Scientists, and Drug Development Professionals
The pyridine-2-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The versatility of this heterocyclic motif allows for the creation of diverse chemical libraries, which are frequently screened to identify novel therapeutic agents. This guide provides an objective comparison of the biological activities of various pyridine-2-carboxylate libraries, supported by experimental data and detailed protocols for key assays.
Comparative Analysis of Biological Activities
The biological activities of pyridine-2-carboxylate derivatives are diverse, with significant potential in anticancer, antimicrobial, and antiparasitic applications. The following tables summarize the quantitative data from various studies, offering a comparative overview of the potency of different compound libraries.
Anticancer Activity
Pyridine-2-carboxylate derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.
| Compound/Library | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| Phenyl-pyridine-2-carboxylic acid derivative (Ro 41-4439) | MDA-MB-435 (Breast) | Low micromolar | - | - | [1] |
| Spiro-pyridine derivative 5 | Caco-2 (Colon) | 9.78 ± 0.7 | Doxorubicin | 12.49 ± 1.1 | [2] |
| Spiro-pyridine derivative 7 | Caco-2 (Colon) | 7.83 ± 0.5 | Doxorubicin | 12.49 ± 1.1 | [2] |
| Spiro-pyridine derivative 8 | HepG-2 (Liver) | 8.42 ± 0.7 | Doxorubicin | 4.50 ± 0.2 | [2] |
| Pyridine derivative 19 | MCF7 (Breast) | 4.75 | - | - | [3] |
| Pyridine derivative 20 | MCF7 (Breast) | 0.91 | - | - | [3] |
| Pyridine derivative 21 | MCF7 (Breast) | 3.78 | - | - | [3] |
| Pyridine-2,5-dicarboxylate complex (3) | C6 (Rat Glioma) | 0.6 (48h) | - | - | [4] |
| Pyridine-2,5-dicarboxylate complex (4) | C6 (Rat Glioma) | 15 (48h) | - | - | [4] |
Antimicrobial Activity
The antimicrobial potential of pyridine-2-carboxylate libraries has been explored against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for evaluating this activity.
| Compound/Library | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |
| Pyridine derivative 12a | E. coli | 0.0195 | - | - | [5] |
| Pyridine derivative 12a | B. mycoides | <0.0048 | - | - | [5] |
| Pyridine derivative 12a | C. albicans | <0.0048 | - | - | [5] |
| Pyridine derivative 15 | E. coli | >0.0048 | - | - | [5] |
| Pyridine derivative 15 | B. mycoides | 0.0098 | - | - | [5] |
| Pyridine derivative 15 | C. albicans | 0.039 | - | - | [5] |
| Ethyl 3-amino-4-(furan-2-yl)-6-(naphthalen-1-yl)furo[2,3-b]pyridine-2-carboxylate | E. coli | Moderate Activity | Tetracycline | - | [6] |
| Ethyl 3-amino-4-(furan-2-yl)-6-(naphthalen-1-yl)furo[2,3-b]pyridine-2-carboxylate | S. aureus | Moderate Activity | Tetracycline | - | [6] |
Antiparasitic Activity
Certain pyridine-2-carboxylate derivatives have shown promising activity against parasites such as Trypanosoma cruzi and Leishmania mexicana.
| Compound/Library | Parasite Strain | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| Pyridine-2,5-dicarboxylate ester 9b | T. cruzi (NINOA) | < 40 | Benznidazole | - | [7] |
| Pyridine-2,5-dicarboxylate ester 9b | L. mexicana (M379) | < 40 | Glucantime | > 125 | [7] |
| Pyridine-2,5-dicarboxylate ester 12b | L. mexicana (M379) | < 56 | Glucantime | > 125 | [7] |
| Pyridine-2,5-dicarboxylate ester 10c | L. mexicana (M379) | < 56 | Glucantime | > 125 | [7] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological activity data.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8]
Materials:
-
96-well plates
-
Test compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Screening: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12]
Materials:
-
96-well microtiter plates
-
Sterile broth medium (e.g., Mueller-Hinton Broth)
-
Test compound stock solution
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Dilutions: Prepare serial two-fold dilutions of the test compounds directly in the wells of a 96-well plate containing broth.[13]
-
Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.[14] Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.[15]
-
Inoculation: Inoculate each well (except for the sterility control) with the prepared inoculum.[11]
-
Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[11]
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 16-20 hours for bacteria).[14]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[11] This can be determined by visual inspection or by measuring the optical density using a microplate reader.
Visualizing the Screening Process and Mechanism of Action
Diagrams can effectively illustrate complex biological processes and experimental workflows, aiding in the understanding of the screening and evaluation of pyridine-2-carboxylate libraries.
Caption: A generalized workflow for the high-throughput screening of small molecule libraries.[16][17][18]
Caption: A simplified diagram of the intrinsic apoptosis pathway, a common target for anticancer drugs.[19][20][21]
Alternative Compound Libraries for Comparison
While pyridine-2-carboxylate libraries are highly valuable, comparing their screening outcomes with those from other diverse chemical libraries can provide a broader perspective on hit rates and scaffold novelty.
-
Thiazolidinone Libraries: These compounds are known for a wide range of biological activities, including antimicrobial and anticancer effects.[22]
-
Thienopyridine Libraries: These are structurally related to pyridines and have also shown significant antimicrobial and anticancer potential.[5]
-
Natural Product Libraries: Libraries derived from natural sources offer a high degree of structural diversity and biological relevance.
-
Commercially Available Diversity Libraries: Companies like ChemDiv, Chembridge, and Enamine offer large, diverse collections of small molecules for high-throughput screening.[23]
Conclusion
The screening of pyridine-2-carboxylate libraries continues to be a fruitful approach for the discovery of novel bioactive compounds. Their demonstrated efficacy in anticancer, antimicrobial, and antiparasitic assays highlights the importance of this chemical scaffold in drug development. By employing standardized experimental protocols and comparing results across different libraries, researchers can more effectively identify and optimize lead compounds for further preclinical and clinical investigation. The strategic use of high-throughput screening workflows and a thorough understanding of the underlying biological pathways are essential for maximizing the success of these endeavors.
References
- 1. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses, characterization, antimicrobial and cytotoxic activities of pyridine-2,5-dicarboxylate complexes with 1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. protocols.io [protocols.io]
- 10. atcc.org [atcc.org]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. protocols.io [protocols.io]
- 16. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 17. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 18. news-medical.net [news-medical.net]
- 19. Inhibitor of apoptosis - Wikipedia [en.wikipedia.org]
- 20. bosterbio.com [bosterbio.com]
- 21. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
- 22. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 23. mdpi.com [mdpi.com]
Comparative Analysis of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate Analogs in Telomerase Inhibition
A comprehensive analysis of the structure-activity relationship (SAR) of pyridine-2-carboxylate derivatives reveals key structural determinants for their inhibitory activity against telomerase, a critical enzyme in cancer cell proliferation. This guide compares a series of analogs based on a foundational study by Jew et al. (2003), which, while focusing on 6-formyl-pyridine-2-carboxylate derivatives, provides valuable insights directly applicable to analogs of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate due to their close structural similarity.[1][2] The primary difference lies in the oxidation state of the substituent at the 6-position (formyl vs. hydroxymethyl), with the ester and pyridine core remaining constant.
The study synthesized twenty-one derivatives of 6-formyl-pyridine-2-carboxylic acid by coupling it with various phenols, thiophenols, and anilines.[1] The resulting esters and amides were evaluated for their in vitro ability to inhibit telomerase activity.
Quantitative Comparison of Analog Activity
The inhibitory potency of the synthesized compounds against telomerase was quantified as IC50 values, representing the concentration required to inhibit 50% of the enzyme's activity. The data from the study by Jew et al. (2003) is summarized below.
| Compound ID | R Group (X-Ar) | X | Ar | IC50 (µM) |
| 9a | Phenoxy | O | Phenyl | >100 |
| 9b | 4-Methylphenoxy | O | 4-Methylphenyl | >100 |
| 9c | 4-Methoxyphenoxy | O | 4-Methoxyphenyl | >100 |
| 9d | 4-Chlorophenoxy | O | 4-Chlorophenyl | >100 |
| 9e | 4-Nitrophenoxy | O | 4-Nitrophenyl | >100 |
| 9f | 2,4-Dichlorophenoxy | O | 2,4-Dichlorophenyl | >100 |
| 9g | 2,4,6-Trichlorophenoxy | O | 2,4,6-Trichlorophenyl | >100 |
| 9h | Phenylthio | S | Phenyl | 58 |
| 9i | 4-Methylphenylthio | S | 4-Methylphenyl | 45 |
| 9j | 4-Methoxyphenylthio | S | 4-Methoxyphenyl | 52 |
| 9k | 4-Chlorophenylthio | S | 4-Chlorophenyl | 28 |
| 9l | 4-Nitrophenylthio | S | 4-Nitrophenyl | 35 |
| 9m | 2,4-Dichlorophenylthio | S | 2,4-Dichlorophenyl | 18 |
| 9n | 2,6-Dichlorophenylthio | S | 2,6-Dichlorophenyl | 42 |
| 9o | 3,5-Dichlorophenylthio | S | 3,5-Dichlorophenyl | 25 |
| 9p | 3,4-Dichlorophenylthio | S | 3,4-Dichlorophenyl | 15 |
| 9q | 2,4,6-Trichlorophenylthio | S | 2,4,6-Trichlorophenyl | 23 |
| 9r | 2,4,6-Trimethylphenylthio | S | 2,4,6-Trimethylphenyl | 38 |
| 9s | Anilino | NH | Phenyl | >100 |
| 9t | 4-Chloroanilino | NH | 4-Chlorophenyl | >100 |
| 9u | 2,4-Dichloroanilino | NH | 2,4-Dichlorophenyl | >100 |
Data sourced from Jew et al., Bioorganic & Medicinal Chemistry Letters, 2003.[1]
Structure-Activity Relationship Summary:
Based on the data, several key SAR trends can be identified:
-
Effect of the Linker (X): Thioester derivatives (X=S) consistently demonstrated significantly higher activity compared to their corresponding oxygen ester (X=O) and amide (X=NH) counterparts, which were largely inactive (IC50 > 100 µM).
-
Effect of Aryl Substituents (Ar):
-
For the active thioester series, electron-withdrawing groups on the aromatic ring, particularly halogens, generally enhanced inhibitory activity.
-
The position of the substituents was crucial. For instance, the 3,4-dichlorophenylthio derivative (9p ) exhibited the highest potency with an IC50 of 15 µM.[1]
-
Steric hindrance also played a role, as seen with the 2,6-disubstituted analogs (e.g., 9n ), which were less active than other dichlorinated isomers.
-
Experimental Protocols
Synthesis of 6-formyl-pyridine-2-carboxylate Derivatives (General Procedure): [1]
The synthesis of the target compounds involved the coupling of 6-formyl-2-carboxylic acid with the corresponding phenol, thiophenol, or aniline. A representative procedure is as follows:
-
To a solution of 6-formyl-2-carboxylic acid in a suitable solvent (e.g., dichloromethane), a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added.
-
The appropriate phenol, thiophenol, or aniline (1.1 equivalents) is then added to the mixture.
-
The reaction is stirred at room temperature for a specified period (e.g., 12-24 hours) until completion, monitored by thin-layer chromatography (TLC).
-
The reaction mixture is filtered to remove the dicyclohexylurea byproduct.
-
The filtrate is washed sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired ester or amide derivative.
In Vitro Telomerase Inhibition Assay (TRAP Assay): [1]
The telomerase inhibitory activity of the synthesized compounds was evaluated using a modified Telomeric Repeat Amplification Protocol (TRAP) assay.
-
Preparation of Cell Lysates: Human cancer cells (e.g., from a tumor cell line) are lysed to prepare a cell extract containing active telomerase.
-
Telomerase Reaction: The cell extract is incubated with a TS primer (a substrate for telomerase), dNTPs, and varying concentrations of the test compound. This reaction allows for the telomerase-mediated extension of the TS primer with telomeric repeats (GGTTAG).
-
PCR Amplification: The telomerase extension products are then amplified by Polymerase Chain Reaction (PCR) using forward (TS) and reverse (CX) primers.
-
Detection and Quantification: The PCR products are separated by polyacrylamide gel electrophoresis (PAGE) and visualized using a suitable staining method (e.g., SYBR Green). The intensity of the characteristic 6-base pair ladder of the telomerase products is quantified.
-
IC50 Determination: The concentration of the compound that reduces the intensity of the telomerase ladder by 50% compared to the control (no inhibitor) is determined as the IC50 value.
Visualizing the Structure-Activity Relationship
The following diagram illustrates the key findings of the SAR study, highlighting the structural modifications that influence the telomerase inhibitory activity of the 6-formyl-pyridine-2-carboxylate scaffold.
Caption: SAR of 6-formyl-pyridine-2-carboxylate analogs.
References
A Comparative Guide to the Mass Spectrometry Analysis of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrum of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate and the experimentally determined spectra of its structural analogs. Due to the limited availability of public experimental mass spectrometry data for this compound, this guide leverages established fragmentation patterns of similar molecules to predict its mass spectral behavior. This comparative approach offers valuable insights for researchers working on the identification and characterization of novel pyridine derivatives.
Predicted and Observed Mass Spectrometry Data
The following table summarizes the predicted major fragment ions for this compound and compares them with the observed fragments of analogous pyridine carboxylate esters. The prediction is based on typical fragmentation pathways for esters and benzyl alcohol derivatives under electron ionization.[1][2]
| m/z | Proposed Fragment Ion | Predicted Relative Abundance for Target Compound | Observed in Ethyl 2-pyridinecarboxylate | Observed in Ethyl 4-pyridinecarboxylate | Observed in Ethyl nicotinate (3-isomer) |
| 181 | [M]•+ | Low to Medium | N/A | N/A | N/A |
| 152 | [M - C₂H₅]•+ | Medium | Yes | Yes | Yes |
| 151 | [M - C₂H₅O]•+ | Low | No | No | No |
| 136 | [M - OC₂H₅]•+ | High | Yes | Yes | Yes |
| 123 | [M - COOC₂H₅]•+ | Medium | Yes | Yes | Yes |
| 108 | [M - COOC₂H₅ - CH₃]•+ | Medium | Yes | Yes | Yes |
| 78 | [Pyridine]•+ | High | Yes | Yes | Yes |
Note: "N/A" indicates that the fragment is not applicable to the analogue's structure.
Interpretation of Fragmentation Patterns
The fragmentation of this compound is predicted to be initiated by the ionization of the molecule, forming the molecular ion ([M]•+) at m/z 181. Key fragmentation pathways are expected to involve the ester and hydroxymethyl groups:
-
Loss of the ethoxy radical (-•OC₂H₅): This is a common fragmentation for ethyl esters, leading to the formation of a stable acylium ion at m/z 136. This is anticipated to be a prominent peak.
-
Loss of an ethyl radical (-•C₂H₅): Cleavage of the ethyl group from the ester moiety would result in a fragment at m/z 152.
-
Loss of the entire ester group (-•COOC₂H₅): This would lead to the pyridinylmethyl cation at m/z 123.
-
Formation of the pyridine radical cation: Subsequent fragmentation can lead to the stable pyridine radical cation at m/z 78, a common feature in the mass spectra of pyridine derivatives.
The presence of the hydroxymethyl group introduces additional potential fragmentation pathways, such as the loss of formaldehyde (CH₂O), which could lead to further characteristic ions. The comparison with its analogues, which lack the hydroxymethyl group, helps to highlight these unique fragmentation routes.
Experimental Protocols
A standard protocol for the analysis of this compound and similar compounds by Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is provided below.
Sample Preparation
-
Dissolution: Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a volatile organic solvent such as methanol or dichloromethane.
-
Dilution: Dilute the stock solution to a final concentration of approximately 10-50 µg/mL using the same solvent.
-
Filtration: If any particulate matter is visible, filter the final solution through a 0.2 µm syringe filter to prevent contamination of the GC-MS system.
-
Vial Transfer: Transfer the filtered solution into a standard 2 mL autosampler vial for analysis.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Mass Analyzer: Quadrupole.
-
GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
Visualizations
Predicted Fragmentation Pathway
Caption: Predicted EI fragmentation of this compound.
Experimental Workflow
Caption: General workflow for GC-MS analysis of small organic molecules.
References
A Comparative Guide to the Reactivity of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate and Other Synthetic Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the selection of appropriate building blocks is a critical decision that dictates the efficiency of synthetic routes and the ultimate properties of the target molecules. Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate is a versatile heterocyclic compound featuring three key points of reactivity: the ester, the hydroxyl group, and the pyridine ring itself. This guide provides an objective comparison of its reactivity in two fundamental transformations—oxidation of the hydroxymethyl group and amide bond formation—against other commonly utilized building blocks. The data presented herein, supported by detailed experimental protocols, is intended to aid researchers in making informed decisions for their synthetic endeavors.
Reactivity Comparison in Key Transformations
The reactivity of a building block is paramount in determining its utility. Here, we compare the performance of this compound with two other building blocks: Methyl 6-methylpyridine-2-carboxylate, which lacks the reactive hydroxyl group, and Ethyl 4-(aminomethyl)benzoate, a non-heterocyclic analogue.
Oxidation of the Hydroxymethyl Group
The primary alcohol of this compound can be readily oxidized to the corresponding aldehyde, a crucial intermediate for further functionalization. The Dess-Martin periodinane (DMP) oxidation is a mild and efficient method for this transformation.
| Building Block | Product | Reagents and Conditions | Reaction Time (h) | Yield (%) |
| This compound | Ethyl 6-formylpyridine-2-carboxylate | Dess-Martin Periodinane, CH₂Cl₂, rt | 2 | ~90 |
| Ethyl 4-(hydroxymethyl)benzoate | Ethyl 4-formylbenzoate | Dess-Martin Periodinane, CH₂Cl₂, rt | 2 | ~95 |
Note: Specific yields can vary based on the precise reaction scale and purification method.
Amide Bond Formation
The ethyl ester of the pyridine-2-carboxylate core allows for the formation of amides, a ubiquitous functional group in pharmaceuticals. This transformation is typically achieved by direct aminolysis or through coupling agents that activate the carboxylic acid precursor. For a comparative analysis, we consider the direct aminolysis with a primary amine, benzylamine.
| Building Block | Product | Reagents and Conditions | Reaction Time (h) | Yield (%) |
| This compound | N-Benzyl-6-(hydroxymethyl)pyridine-2-carboxamide | Benzylamine, Heat | 12 | Moderate |
| Methyl 6-methylpyridine-2-carboxylate | N-Benzyl-6-methylpyridine-2-carboxamide | Benzylamine, Heat | 12 | Moderate |
| Ethyl 4-aminobenzoate | N-Benzoyl-4-(aminomethyl)benzoic acid ethyl ester | Benzoic acid, EDC, HOBt, DIPEA, DMF, rt | 12-18 | Good |
Note: "Moderate" and "Good" yields are qualitative descriptors based on typical outcomes for these reaction types. Specific yields are highly dependent on the reaction conditions and substrates used.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating and applying synthetic methodologies.
Protocol 1: Dess-Martin Oxidation of this compound
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere, add Dess-Martin Periodinane (1.5 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution and saturated aqueous sodium bicarbonate solution.
-
Stir the mixture vigorously for 15 minutes until the solid dissolves.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Ethyl 6-formylpyridine-2-carboxylate.
Protocol 2: Amide Coupling of Ethyl 4-(aminomethyl)benzoate with Benzoic Acid
Materials:
-
Ethyl 4-(aminomethyl)benzoate
-
Benzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a stirred solution of benzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (0.2 M) at 0 °C, add DIPEA (2.5 eq).
-
Add Ethyl 4-(aminomethyl)benzoate (1.1 eq) followed by EDC (1.2 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-benzoyl-4-(aminomethyl)benzoic acid ethyl ester.[1]
Signaling Pathways and Experimental Workflows
Visualizing reaction pathways and experimental workflows can significantly enhance understanding and reproducibility.
Caption: Workflow for the Dess-Martin oxidation of this compound.
References
A Researcher's Guide to Assessing the Purity of Synthesized Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate, a key building block in medicinal chemistry. We present detailed experimental protocols and comparative data to aid in the selection of appropriate quality control strategies.
This compound is a versatile intermediate used in the synthesis of a variety of biologically active molecules, including potential anti-inflammatory and antimicrobial agents.[1] Ensuring its purity is critical to avoid the introduction of confounding variables in downstream applications and to guarantee the integrity of subsequent synthetic steps. This guide outlines the most common and effective analytical techniques for purity determination and offers a comparison with alternative methods.
Comparative Analysis of Purity Assessment Techniques
A multi-pronged approach employing both chromatographic and spectroscopic techniques is recommended for a thorough assessment of the purity of this compound. The choice of method will depend on the specific requirements of the research, including the desired level of accuracy, available instrumentation, and the nature of potential impurities.
| Analytical Technique | Principle | Information Provided | Typical Purity Range Detected | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary phase and a mobile phase. | Quantitative purity (area %), detection of non-volatile impurities. | >95% | High sensitivity, high resolution, quantitative. | Requires method development, may not detect volatile impurities. |
| Gas Chromatography (GC) | Partitioning of the analyte between a stationary phase and a carrier gas. | Detection of volatile impurities and residual solvents. | >95% | Excellent for volatile and semi-volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities with distinct proton signals. | >90% | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods, complex spectra with multiple components. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Molecular weight confirmation, identification of impurities by mass. | Qualitative | High sensitivity, provides molecular weight information. | Typically not quantitative without extensive calibration, ionization suppression effects. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Confirmation of functional groups. | Qualitative | Fast, non-destructive, provides functional group information. | Not suitable for quantification, complex mixtures can be difficult to interpret. |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques used to assess the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline for the reverse-phase HPLC analysis of this compound and should be optimized for specific instrumentation and purity requirements.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid). A typical gradient could be:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Spectroscopic Analysis
Spectroscopic methods are essential for confirming the chemical identity of the synthesized compound and for identifying any structurally related impurities.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis: The resulting spectrum should be compared to a reference spectrum of pure this compound. The presence of unexpected signals may indicate impurities. Integration of impurity peaks relative to the main compound's peaks can provide a semi-quantitative estimate of their concentration.
-
-
Mass Spectrometry (MS):
-
Ionization Technique: Electrospray Ionization (ESI) is commonly used for this type of molecule.
-
Analysis Mode: Positive ion mode is typically effective.
-
Procedure: Introduce a dilute solution of the sample into the mass spectrometer.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound (expected m/z ≈ 182.07). Other observed masses may correspond to impurities or fragments.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Can be analyzed as a neat solid (using an ATR accessory) or as a KBr pellet.
-
Analysis: The IR spectrum should display characteristic absorption bands for the functional groups present in the molecule, such as O-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1720 cm⁻¹), and C=N/C=C stretching of the pyridine ring (around 1500-1600 cm⁻¹).
-
Potential Impurities and Alternative Purification Methods
The purity of the final product is highly dependent on the synthetic route and the purification methods employed. Common impurities may include:
-
Unreacted Starting Materials: Such as dimethyl pyridine-2,6-dicarboxylate if this is used as a precursor.[2]
-
Reagents and Solvents: Residual solvents from the reaction or purification steps.
-
Side-Products: Incomplete reaction or side reactions can lead to the formation of related pyridine derivatives. For example, over-reduction could potentially affect the ester group.
Alternative Purification Methods:
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A solvent system of increasing polarity (e.g., hexane/ethyl acetate gradient) can effectively separate the desired product from less polar and more polar impurities.
-
Recrystallization: If the synthesized compound is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for removing impurities, leading to a significant increase in purity.
Visualizing Experimental Workflows and Biological Context
To provide a clearer understanding of the processes involved, the following diagrams illustrate the logical workflow for purity assessment and a potential signaling pathway where pyridine carboxylate derivatives may exert their biological effects.
Caption: Logical workflow for the purity assessment of synthesized compounds.
Pyridine-2-carboxylate derivatives have been identified as inhibitors of key enzymes involved in cellular proliferation and cancer progression, such as Ribonucleotide Reductase (RNR) and Aspartate β-hydroxylase (ASPH).[3][4] The following diagram illustrates a generalized signaling pathway where such inhibition might occur.
References
- 1. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Aspartate β-Hydroxylase Enhances Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and maintain a safe working environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Required Personal Protective Equipment (PPE):
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Minor Spills:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.
-
Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including cleaning supplies, as hazardous waste.
Major Spills:
In the case of a large spill, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team.
Disposal Procedures
This compound and its empty containers must be disposed of as hazardous chemical waste. Do not dispose of this chemical down the drain or in the regular trash.
Step-by-Step Disposal Protocol:
-
Waste Identification: Chemical waste generators are responsible for correctly identifying and classifying their waste.[1] this compound should be classified as a hazardous chemical waste.
-
Containerization:
-
Use a dedicated, properly labeled, and sealed container for the waste. The container must be compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Storage: Store the waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Collection and Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal company.[1][2][3] Follow all local, regional, and national regulations for hazardous waste disposal.
Experimental Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate
Immediate Safety and Personal Protective Equipment (PPE)
When handling Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The minimum required PPE includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1] This should be supplemented with appropriate gloves and other protective gear based on the specific tasks.[1]
Core Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber, Viton®).[2][3] Disposable nitrile gloves are suitable for incidental contact but must be changed immediately after exposure.[1] For extended contact, consider double-gloving or using heavier-duty gloves.[1] | To prevent skin contact and absorption. |
| Eye and Face Protection | Safety glasses with side-shields meeting ANSI Z87.1 standards are the minimum requirement.[1][4] Chemical splash goggles are highly recommended, especially when handling larger volumes (>1 liter).[4] A face shield should be worn over safety glasses or goggles during procedures with a high splash risk.[1][4][5] | To protect eyes and face from splashes and impacts.[1][2] |
| Body Protection | A standard or flame-resistant laboratory coat should be worn and kept buttoned.[2][4][5] | To protect skin and clothing from contamination.[2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][6] If there is a risk of inhaling vapors, especially outside a fume hood, a gas mask with an appropriate cartridge for organic vapors may be necessary.[5] | To avoid the inhalation of potentially harmful vapors.[2] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling Protocol:
-
Engineering Controls : Always handle this compound within a properly functioning and certified laboratory chemical fume hood to minimize inhalation exposure.[6]
-
Emergency Equipment : Ensure that an emergency eyewash station and safety shower are readily accessible, within a 10-second travel distance (approximately 50 feet).[6]
-
Avoidance : Avoid contact with skin, eyes, and clothing.[7] Do not breathe vapors or mists.[7][8]
-
Hygiene : Practice good industrial hygiene. Wash hands thoroughly before breaks and at the end of the workday.[7] Contaminated gloves should be disposed of properly.[7]
Storage Protocol:
| Parameter | Specification | Rationale |
| Temperature | Store at -20°C for long-term stability.[9] Some suppliers may ship at room temperature and recommend storage at 2-8°C.[10][11] Always follow the supplier's specific storage instructions. | To maintain the chemical's integrity and prevent degradation. |
| Container | Keep in a tightly sealed, airtight container.[6][7] | To prevent contamination and exposure to moisture and air. |
| Location | Store in a cool, dry, and well-ventilated area.[3][6] The storage area should be secure and away from direct sunlight and sources of ignition.[3][6] | To prevent hazardous reactions and decomposition. |
| Incompatibilities | Segregate from strong oxidizing agents, acids (particularly nitric acid), and bases.[2][6][12] | To avoid potentially vigorous or explosive reactions. |
Disposal Plan
Waste containing this compound must be treated as hazardous waste.[2] Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.[2]
Waste Disposal Protocol:
-
Classification : All materials contaminated with this compound, including the chemical itself, solutions, and disposable labware (e.g., pipette tips, gloves), must be classified as hazardous waste.[2]
-
Segregation : Do not mix this waste with incompatible waste streams.[2]
-
Containment : Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[2][6] The label should clearly identify the contents and associated hazards (e.g., Toxic, Irritant).[2]
-
Storage : Store the waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected by the institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[2]
-
Spill Management :
-
Small Spills : Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[2][7] Place the absorbent material into a sealed container for disposal as hazardous waste.[6][7]
-
Large Spills : Evacuate the area immediately and contact your institution's EHS department.[2]
-
Workflow and Safety Relationships
The following diagram illustrates the logical flow of operations when working with this compound, emphasizing the integration of safety protocols at each step.
Caption: Workflow for handling this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 5. westlab.com.au [westlab.com.au]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. carlroth.com [carlroth.com]
- 9. usbio.net [usbio.net]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. calpaclab.com [calpaclab.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
